molecular formula C25H38O6 B115075 Erinacine C CAS No. 156101-09-6

Erinacine C

Cat. No.: B115075
CAS No.: 156101-09-6
M. Wt: 434.6 g/mol
InChI Key: DMPGFSQMXITJPT-ZCKYJUNOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erinacine C is a diterpenoid.
This compound has been reported in Hericium erinaceus with data available.
from filamentous fungus Hericium erinaceus with potential to treat Alzheimer's disease;  structure in first source

Properties

CAS No.

156101-09-6

Molecular Formula

C25H38O6

Molecular Weight

434.6 g/mol

IUPAC Name

(1R,2R,5R,10R,14R,16R,17S,18R,21S)-13-(hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol

InChI

InChI=1S/C25H38O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,13,16-17,19-23,26-28H,6-12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1

InChI Key

DMPGFSQMXITJPT-ZCKYJUNOSA-N

Canonical SMILES

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)CO

melting_point

115-118°C

physical_description

Solid

Synonyms

Erinacine C;  Erinacin C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Erinacine C from Hericium erinaceus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hericium erinaceus, commonly known as Lion's Mane mushroom, is a well-regarded medicinal fungus with a rich history in traditional medicine. Its mycelia are a source of cyathane diterpenoids known as erinacines, which have garnered significant scientific interest for their neurotrophic and neuroprotective properties. Among these, Erinacine C has been identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation protocols, and biological significance of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and neurobiology. We detail the methodologies for extraction and purification, present quantitative data, and illustrate the key signaling pathways modulated by this compound.

Discovery and Structural Elucidation

This compound, a cyathane-type diterpenoid, was first isolated from the mycelia of Hericium erinaceus by Kawagishi et al. in 1994, alongside Erinacines A and B.[1] These compounds were identified as potent stimulators of NGF synthesis in cultured rodent astrocytes.[1] The structure of this compound (C₂₅H₃₈O₆, Molar Mass: 434.6 g/mol ) was elucidated through spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3][4][5] It possesses the characteristic 5-6-7 fused ring system of the cyathane skeleton.[1]

PropertyValueSource
Molecular Formula C₂₅H₃₈O₆PubChem[5]
Molar Mass 434.6 g/mol PubChem[5]
Class DiterpenoidPubChem[5]
Source Mycelia of Hericium erinaceus[1][3][4]

Experimental Protocols: Isolation and Purification

The isolation of this compound from H. erinaceus mycelia involves a multi-step process of cultivation, extraction, and purification. Various methods have been optimized to enhance yield and purity.

Mycelial Cultivation
  • Strain and Medium : Hericium erinaceus (e.g., BCRC 35669) is cultivated in a liquid medium. A typical medium consists of 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄, with the pH adjusted to 4.5.[3]

  • Incubation : The culture is initiated in a shake flask (e.g., 2 L flask with 1.3 L medium) and incubated at 26°C on a shaker at 120 rpm for approximately 5 days.[3]

  • Scale-Up : For larger yields, the process is scaled up to a fermenter (e.g., 500 L) and continued for an additional 5 days.[3]

  • Harvesting : The mycelia are harvested and typically freeze-dried to produce a stable powder for extraction.[3]

General Extraction and Partitioning

This protocol provides a foundational method for obtaining a crude extract enriched with erinacines.

  • Ethanol Reflux : Freeze-dried and powdered mycelia (e.g., 250 g) are refluxed with 95% ethanol.[3]

  • Concentration : The resulting ethanol solution is concentrated under vacuum to yield a brown extract.[3]

  • Solvent Partitioning : The crude extract is partitioned using a water-ethyl acetate (H₂O-EA, 1:1) system. This separates the compounds into different solvent layers (e.g., Hexane, EA, ButOH, and water layers).[3] this compound is typically found in the ethyl acetate fraction.

G cluster_extraction Extraction & Partitioning A Freeze-Dried H. erinaceus Mycelia B Reflux with 95% Ethanol A->B C Ethanol Solution B->C D Vacuum Concentration C->D E Crude Brown Extract D->E F Solvent Partitioning (H₂O-EA) E->F G Ethyl Acetate Fraction (Enriched) F->G This compound H Aqueous & Other Fractions F->H

General workflow for this compound extraction.
Optimized and Alternative Extraction Methods

To improve efficiency, methods combining enzymatic hydrolysis, acid treatment, and optimized solvent conditions have been developed.

  • Pre-treatment : The dried mycelial powder can be pre-treated with cellulase and acid water to break down cell walls, increasing extraction efficiency.[6][7]

  • Optimized Reflux : Response surface methodology has been used to determine optimal reflux conditions.[6][8]

  • Ultrasonic Extraction : An alternative to reflux involves ultrasonication of the mycelial powder in 75% ethanol at 50°C.[9]

ParameterOptimized ValueSource
Liquid/Material Ratio 31.52 mL/g[8]
Extraction Temperature 62.12 °C[8]
Extraction Time 30.47 min[8]
Predicted Max. Yield 3.39%[8]
Purification

High-purity this compound is obtained through chromatographic techniques.

  • Column Chromatography : The enriched ethyl acetate fraction is subjected to repeated chromatography on silica gel.[3]

  • High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using reversed-phase HPLC.[1] Analysis can be performed on a C18 column with a mobile phase like acetonitrile-water (55:45 v/v) and UV detection at 340 nm.[9][10]

  • High-Speed Countercurrent Chromatography (HSCCC) : HSCCC has been effectively used for separating high-purity Erinacine A and is a viable method for this compound, using a two-phase solvent system such as n-hexane/ethyl acetate/methanol/water.[9]

Quantitative Analysis

The concentration of this compound can vary significantly between different strains of H. erinaceus and based on cultivation conditions.

Strain / ConditionThis compound ConcentrationSource
H. erinaceus (General)0.019 mg/g (dry weight)[11]
H. erinaceus (DAOMC 251029)Most evident erinacine[10][12][13]
H. americanum (DAOMC 21467)~70% decline over 14 days[12]
H. erinaceus (DAOMC 196448)22.5-fold increase over 14 days[12]

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating complex cellular signaling networks, primarily in the central nervous system.

Neurotrophic Effects

This compound is a potent inducer of neurotrophin expression, particularly NGF and Brain-Derived Neurotrophic Factor (BDNF), in astrocytes.[14] This induced NGF then acts on neuronal cells, such as PC12 cells, via the TrkA receptor, activating downstream pathways crucial for neuronal survival and differentiation.[14]

G cluster_astrocyte Astrocytic Cell cluster_neuron Neuronal Cell EC This compound Astro Astrocyte EC->Astro NGF NGF / BDNF Release Astro->NGF TrkA TrkA Receptor NGF->TrkA PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K MAPK MAPK/ERK TrkA->MAPK Outcome Neurite Outgrowth Neuronal Survival PLCg->Outcome PI3K->Outcome MAPK->Outcome

This compound induced neurotrophic signaling.
Anti-Neuroinflammatory Effects

In microglial cells, this compound demonstrates significant anti-inflammatory activity by dually modulating the NF-κB and Nrf2 pathways.[2] It inhibits the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[2][15][16]

  • NF-κB Pathway Inhibition : this compound prevents the phosphorylation of IκBα, which keeps the NF-κB transcription factor sequestered in the cytoplasm, thereby down-regulating the expression of inflammatory genes like iNOS.[2]

  • Nrf2 Pathway Activation : this compound inhibits the Keap1 protein, allowing the transcription factor Nrf2 to translocate to the nucleus. This leads to the up-regulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][15][16]

G cluster_pathways Microglial Anti-Inflammatory Pathways cluster_nrf2 Nrf2 Activation cluster_nfkb NF-κB Inhibition EC This compound Keap1 Keap1 EC->Keap1 IKK IKK EC->IKK Nrf2_cyto Nrf2 Keap1->Nrf2_cyto inhibition Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation HO1 HO-1 Expression Nrf2_nuc->HO1 AntiOx Anti-inflammatory Antioxidant Effects HO1->AntiOx LPS LPS LPS->IKK IkBa p-IκBα IKK->IkBa phosphorylation NFkB NF-κB IkBa->NFkB releases iNOS iNOS / TNF-α / IL-6 Expression NFkB->iNOS translocation & activation Inflam Inflammation iNOS->Inflam

References

Erinacine C as a Neurotrophic Factor Inducer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant attention for its potent neurotrophic and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the mechanisms of action, key experimental data, and detailed protocols related to the function of this compound as a neurotrophic factor inducer. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.[1][3]

Mechanism of Action: Induction of Neurotrophic Factors

This compound primarily exerts its neurotrophic effects by stimulating the synthesis and secretion of key neurotrophic factors, most notably Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in glial cells, particularly astrocytes.[4][5] These neurotrophins are crucial for neuronal survival, growth, differentiation, and synaptic plasticity.[2][6] The induction of NGF and BDNF by this compound is a key mechanism underlying its potential therapeutic benefits in various neurological disorders.[1][3]

Signaling Pathways

The induction of neurotrophic factors by this compound and the subsequent effects on neuronal cells involve the activation of several intracellular signaling cascades. The primary pathway initiated by the this compound-induced NGF is the Tropomyosin receptor kinase A (TrkA) pathway. Activation of TrkA leads to the downstream signaling of three major pathways: the Phospholipase C-gamma (PLCγ) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway.[4] These pathways are integral to NGF-mediated neuronal differentiation and survival.[4]

Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response pathway.[1][7] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[1][8] This anti-inflammatory and antioxidant activity contributes to the overall neuroprotective effects of this compound.[1][7][8]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound on Neuronal Cells

Cell LineTreatmentConcentrationOutcomeQuantitative ResultReference
1321N1 AstrocytomaThis compound5 µg/mLNGF mRNA Induction3.7 ± 0.7-fold increase vs. control[4]
PC12Conditioned medium from this compound-treated 1321N1 cells5 µg/mLNeurite Outgrowth (Percentage of differentiated cells)30.3 ± 3.3%[4]
PC12Conditioned medium from this compound-treated 1321N1 cells5 µg/mLNeurite Outgrowth (Average neurite length)116.2 ± 5.2 µm[4]
BV2 Microglial CellsThis compound + LPS (500 ng/mL)0.1–2.5 μMInhibition of Nitric Oxide (NO) ProductionDose-dependent reduction[8]
BV2 Microglial CellsThis compound + LPS (500 ng/mL)0.1–2.5 μMInhibition of TNF-α ProductionDose-dependent reduction[8]
BV2 Microglial CellsThis compound + LPS (500 ng/mL)0.1–2.5 μMInhibition of IL-6 ProductionDose-dependent reduction[8]

Table 2: In Vivo Effects of this compound

Animal ModelTreatmentDosageOutcomeQuantitative ResultReference
Rat model of mild traumatic brain injury (mTBI)This compoundNot specifiedUpregulation of BDNF expressionSignificant increase[9][10]
Rat model of mild traumatic brain injury (mTBI)This compoundNot specifiedActivation of Nrf2 pathwaySignificant activation[9][10]

Experimental Protocols

In Vitro Induction of NGF in Astrocytoma Cells and Neurite Outgrowth Assay

This protocol describes the methodology to assess the ability of this compound to induce NGF in astrocytoma cells and subsequently promote neurite outgrowth in PC12 cells.[4]

a. Cell Culture and Treatment:

  • Culture human astrocytoma cells (1321N1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Seed 1x10^5 1321N1 cells per well in a 6-well plate.

  • After 24 hours, replace the medium with serum-reduced DMEM (1% FCS).

  • After another 24 hours, treat the cells with this compound (e.g., 5 µg/mL) or vehicle control (e.g., 0.5% EtOH) for 48 hours.

  • Harvest the conditioned supernatant.

  • Culture rat pheochromocytoma cells (PC12) in DMEM with 10% horse serum (HS) and 5% FCS.

  • Seed PC12 cells in collagen-coated plates.

  • Treat PC12 cells with the conditioned supernatant from 1321N1 cells, recombinant NGF (positive control), or this compound directly (negative control).

b. Analysis:

  • Neurite Outgrowth: After 48 hours of treatment, visualize PC12 cells using a microscope. A cell is considered differentiated if it possesses at least one neurite equal to or longer than the cell body diameter. Quantify the percentage of differentiated cells and measure the average neurite length.[4]

  • NGF mRNA Expression: Isolate total RNA from the treated 1321N1 cells. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the relative expression levels of NGF mRNA, using a housekeeping gene (e.g., GAPDH) for normalization.[4]

Assessment of Anti-Neuroinflammatory Effects in Microglial Cells

This protocol outlines the procedure to evaluate the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[8]

a. Cell Culture and Treatment:

  • Culture BV2 microglial cells in DMEM supplemented with 10% FCS.

  • Seed 1x10^5 cells/mL in appropriate culture plates.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1–2.5 μM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours.

b. Analysis:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[8]

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and Nrf2 signaling pathways (e.g., p-IκBα, IκBα, Nrf2, HO-1).[8]

Visualizations

Signaling Pathways

Erinacine_C_Signaling_Pathways cluster_extracellular Extracellular cluster_astrocytes Astrocyte cluster_neuron Neuron cluster_downstream Downstream Signaling Erinacine_C This compound NGF_Induction NGF & BDNF Induction Erinacine_C->NGF_Induction Nrf2_activation Nrf2 Activation Erinacine_C->Nrf2_activation NGF NGF NGF_Induction->NGF Secretion HO1 HO-1 Expression Nrf2_activation->HO1 Antioxidant Antioxidant & Anti-inflammatory Effects HO1->Antioxidant TrkA TrkA Receptor NGF->TrkA PLCg PLCγ TrkA->PLCg PI3K PI3K/Akt TrkA->PI3K MAPK MAPK/ERK TrkA->MAPK Neuronal_Response Neuronal Survival, Growth & Differentiation PLCg->Neuronal_Response PI3K->Neuronal_Response MAPK->Neuronal_Response

Caption: Signaling pathways activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Start treat_astrocytes Treat Astrocytes (1321N1) with this compound start_vitro->treat_astrocytes treat_microglia Treat Microglia (BV2) with this compound + LPS start_vitro->treat_microglia collect_medium Collect Conditioned Medium treat_astrocytes->collect_medium analyze_ngf_mrna Analyze NGF mRNA in Astrocytes (RT-qPCR) treat_astrocytes->analyze_ngf_mrna treat_pc12 Treat Neuronal Cells (PC12) with Conditioned Medium collect_medium->treat_pc12 analyze_neurite Analyze Neurite Outgrowth treat_pc12->analyze_neurite end_vitro End analyze_neurite->end_vitro analyze_ngf_mrna->end_vitro analyze_inflammation Analyze Inflammatory Markers (NO, Cytokines, Western Blot) treat_microglia->analyze_inflammation analyze_inflammation->end_vitro start_vivo Start animal_model Induce Neurological Condition in Animal Model start_vivo->animal_model treat_animal Administer this compound animal_model->treat_animal behavioral_tests Behavioral Assessments treat_animal->behavioral_tests biochemical_analysis Biochemical and Histological Analysis of Brain Tissue treat_animal->biochemical_analysis end_vivo End behavioral_tests->end_vivo biochemical_analysis->end_vivo

Caption: General experimental workflow for studying this compound.

Conclusion

This compound stands out as a promising natural compound with significant potential for the development of novel therapies for neurodegenerative diseases. Its ability to induce the expression of crucial neurotrophic factors like NGF and BDNF, coupled with its anti-inflammatory and antioxidant properties, provides a multi-faceted approach to neuroprotection. The detailed mechanisms and protocols provided in this guide offer a solid foundation for further research and development in this exciting field. Continued investigation into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to translate these preclinical findings into tangible therapeutic benefits.

References

Erinacine C and its Role in the Upregulation of Brain-Derived Neurotrophic Factor (BDNF): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the central nervous system, playing a pivotal role in neuronal survival, growth, and synaptic plasticity. Its therapeutic potential in neurodegenerative diseases and psychiatric disorders is a subject of intense research. Erinacine C, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has emerged as a promising small molecule capable of inducing BDNF expression. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on BDNF expression, detailing the underlying molecular mechanisms, summarizing key experimental findings, and outlining the methodologies used in this area of research. The primary signaling pathway implicated is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which subsequently upregulates BDNF gene expression. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to BDNF and this compound

Brain-Derived Neurotrophic Factor (BDNF) is a member of the neurotrophin family of growth factors that are essential for the development, maintenance, and function of the nervous system.[1] BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), triggering downstream signaling cascades that are crucial for neurogenesis, neuronal survival, and synaptic plasticity.[2] Dysregulation of BDNF expression has been implicated in the pathophysiology of numerous neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and depression.[1] Consequently, therapeutic strategies aimed at enhancing endogenous BDNF levels are of significant interest.

This compound is a bioactive compound found in the mycelium of Hericium erinaceus.[3] It belongs to a group of cyathane diterpenoids that have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects.[3][4] Notably, this compound has been identified as a potent inducer of neurotrophin synthesis, capable of stimulating the expression of both Nerve Growth Factor (NGF) and BDNF in glial cells.[1][5][6][7] This unique property makes this compound a compelling candidate for further investigation as a potential therapeutic agent for neurological disorders.

Quantitative Data on this compound-Mediated BDNF Expression

The following tables summarize the key findings from in vitro and in vivo studies investigating the effect of this compound on BDNF expression.

Table 1: In Vitro Studies on this compound and BDNF Expression
Study/ReferenceModel SystemThis compound ConcentrationTreatment DurationMethod of BDNF MeasurementKey Quantitative Finding
Lee et al., 2024 (as cited in[8])Whole-brain mixed glia co-cultures (LPS-insulted)Not SpecifiedNot SpecifiedProtein Expression AnalysisCorrelated increased protein expression of BDNF with Nrf2 induction.[8]
Rascher et al., 2020 (as cited in[7])1321N1 Astrocytoma Cells5 µg/mL48 hoursSemiquantitative RT-PCRUpregulation of bdnf mRNA observed, though not statistically significant in the presence of MAPKK/ERK1/2 inhibitors.[5]
Rupcic et al., 2018 (as cited in[1])1321N1 Astrocytoma CellsNot SpecifiedNot SpecifiedNot SpecifiedDemonstrated that this compound increases the expression of BDNF.[1]
Table 2: In Vivo Studies on this compound and BDNF Expression
Study/ReferenceModel SystemThis compound AdministrationTreatment DurationMethod of BDNF MeasurementKey Quantitative Finding
Lee et al., 2024 (as cited in[8][9])Rat model of mild traumatic brain injury (mTBI)Dietary SupplementationThroughout recovery phaseNot SpecifiedUpregulated expression of BDNF and other Nrf2-binding antioxidant genes.[8][9]

Signaling Pathways of this compound-Mediated BDNF Upregulation

The primary mechanism by which this compound is understood to increase BDNF expression is through the activation of the Nrf2 signaling pathway.[8][9]

The Nrf2 Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers such as this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.

Recent studies have identified BDNF as a target gene of Nrf2.[10][11] Chromatin immunoprecipitation (ChIP) assays have confirmed that Nrf2 can directly bind to the promoter region of the Bdnf gene, specifically at exon I.[10] This binding event initiates the transcription of the Bdnf gene, leading to increased synthesis of BDNF mRNA and subsequently, the BDNF protein.[11] It has been proposed that Nrf2 activation may also displace transcriptional repressors from the BDNF promoter, further contributing to its enhanced expression.[11]

The following diagram illustrates the proposed signaling pathway:

ErinacineC_BDNF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErinacineC This compound Keap1_Nrf2 Keap1-Nrf2 Complex ErinacineC->Keap1_Nrf2 Inhibits Keap1 binding dummy1 CellMembrane Cytoplasm Cytoplasm Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation dummy2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation dummy3 Nucleus_boundary Nucleus Nucleus Nrf2_sMaf Nrf2-sMaf Heterodimer sMaf sMaf ARE ARE (BDNF Promoter) Nrf2_sMaf->ARE Binds BDNF_mRNA BDNF mRNA ARE->BDNF_mRNA Transcription BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation

Caption: Proposed signaling pathway for this compound-induced BDNF expression via Nrf2 activation.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effect of this compound on BDNF expression.

Cell Culture and Treatment
  • Cell Lines: Human astrocytoma cells (e.g., 1321N1) or primary mixed glial cells are commonly used.[1][5][7][8]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution. On the day of the experiment, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 5 µg/mL).[5][7] Cells are treated for a specified duration (e.g., 48 hours) before harvesting for downstream analysis.[5]

Measurement of BDNF mRNA Expression (Semiquantitative RT-PCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the bdnf gene and a housekeeping gene (e.g., gapdh) for normalization.

  • Analysis: PCR products are resolved by gel electrophoresis, and the band intensities are quantified to determine the relative expression levels of bdnf mRNA.

Measurement of BDNF Protein Expression (Western Blot)
  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BDNF, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin) is used for normalization.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to the BDNF Promoter
  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for Nrf2 to immunoprecipitate Nrf2-DNA complexes. A non-specific IgG is used as a negative control.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the putative Nrf2 binding site (ARE) in the BDNF promoter. The amount of immunoprecipitated DNA is quantified to determine the extent of Nrf2 binding.[10][12][13]

The following diagram provides a visual overview of a typical experimental workflow:

Experimental_Workflow start Start: Glial Cell Culture (e.g., 1321N1 Astrocytoma) treatment Treatment Groups: 1. Vehicle Control (e.g., EtOH) 2. This compound (e.g., 5 µg/mL) start->treatment incubation Incubate for a defined period (e.g., 48 hours) treatment->incubation harvest Harvest Cells incubation->harvest rna_analysis RNA Analysis harvest->rna_analysis protein_analysis Protein Analysis harvest->protein_analysis chip_analysis ChIP Analysis harvest->chip_analysis rna_extraction RNA Extraction rna_analysis->rna_extraction protein_extraction Protein Extraction protein_analysis->protein_extraction crosslinking Formaldehyde Cross-linking chip_analysis->crosslinking cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for BDNF mRNA cdna_synthesis->qpcr western_blot Western Blot for BDNF Protein protein_extraction->western_blot ip Immunoprecipitation with anti-Nrf2 antibody crosslinking->ip chip_qpcr qPCR for BDNF Promoter ip->chip_qpcr

References

Erinacine C: A Potent Activator of the Nrf2 Signaling Pathway for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of erinacine C, a cyathane diterpenoid isolated from the medicinal mushroom Hericium erinaceus. The document details its mechanism of action, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative diseases and other conditions associated with oxidative stress.

Introduction to this compound and the Nrf2 Pathway

This compound is a key bioactive compound found in the mycelium of Hericium erinaceus.[1][2] It is a diterpenoid with the chemical formula C25H38O6.[3] Research has highlighted its neuroprotective properties, which are largely attributed to its ability to stimulate the synthesis of nerve growth factor (NGF) and its potent anti-inflammatory and antioxidant effects.[1][2][4][5]

The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][8] In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus.[7][9] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes, initiating the transcription of a wide array of protective enzymes and proteins.[6][7][9] These include antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and thioredoxin reductase (TrxR), as well as proteins involved in detoxification and inflammation regulation.[1][4][10][11]

This compound-Mediated Activation of the Nrf2 Signaling Pathway

Studies have demonstrated that this compound effectively activates the Nrf2 signaling pathway.[1][4] This activation is a key mechanism behind its observed neuroprotective and anti-inflammatory effects.[2][12] The proposed mechanism involves the inhibition of Keap1 by this compound, leading to the stabilization and nuclear translocation of Nrf2.[2][13] This, in turn, upregulates the expression of Nrf2-dependent antioxidant genes.[10][11]

The activation of the Nrf2 pathway by this compound has been shown to mitigate neuroinflammation. In lipopolysaccharide (LPS)-induced BV2 microglial cells, this compound treatment led to a dose-dependent increase in the expression of Nrf2 and its downstream target, HO-1.[2][8] This was accompanied by a reduction in pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][12]

Furthermore, in a rat model of mild traumatic brain injury (mTBI), administration of this compound resulted in reduced brain inflammation and neurological deficits.[10][11] These beneficial effects were associated with the modulation of the Nrf2 activation pathway and the upregulated expression of Nrf2-binding antioxidant genes, including catalase, thioredoxin reductase, and superoxide dismutase.[10][11]

Quantitative Data on Nrf2 Pathway Activation by this compound

The following tables summarize the quantitative effects of this compound on the expression and activity of key components of the Nrf2 signaling pathway and its downstream targets, as reported in various studies.

Table 1: Effect of this compound on Nrf2 and HO-1 Protein Expression in LPS-Induced BV2 Microglial Cells

TreatmentConcentrationRelative Nrf2 Protein Expression (Fold Change vs. Control)Relative HO-1 Protein Expression (Fold Change vs. Control)
Control-1.01.0
LPS1 µg/mLNot specifiedNot specified
This compound + LPS10 µMIncreasedIncreased
This compound + LPS20 µMIncreasedIncreased
This compound + LPS30 µMIncreasedIncreased

Source: Data extrapolated from studies on the anti-inflammatory effects of this compound.[2][8][12]

Table 2: this compound-Induced Upregulation of Nrf2-Binding Antioxidant Gene Expression in Mixed Glial Cells

GeneFold Increase in Expression with this compound Treatment (vs. LPS-treated group)
Brain-Derived Neurotrophic Factor (BDNF)1.40
Catalase (CAT)1.80
Thioredoxin Reductase (TrxR)1.80
Superoxide Dismutase (SOD)1.45

Source: Data from a study on the cerebral protective effect of this compound.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the activation of the Nrf2 signaling pathway by this compound.

Cell Culture and Treatment
  • Cell Line: BV2 microglial cells or primary mixed glial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Western Blot Analysis for Protein Expression
  • Objective: To determine the protein levels of Nrf2, Keap1, HO-1, and other target proteins.

  • Procedure:

    • Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can be separated using a nuclear extraction kit.

    • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Nrf2, Keap1, HO-1, or other proteins of interest overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.

    • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR)
  • Objective: To measure the binding activity of Nrf2 to the promoter regions of its target antioxidant genes.[10][11]

  • Procedure:

    • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

    • Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

    • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for Nrf2 or a control IgG antibody overnight. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

    • Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

    • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify the ARE-containing promoter regions of target genes (e.g., BDNF, CAT, TrxR, SOD). The results are normalized to the input DNA.

Nrf2 Transcription Factor Activity Assay
  • Objective: To quantify the active Nrf2 in nuclear extracts that is capable of binding to its consensus DNA sequence.[15][16]

  • Procedure (based on a typical ELISA-based kit):

    • Nuclear Protein Extraction: Nuclear extracts are prepared from treated and untreated cells using a nuclear extraction kit.

    • Binding Reaction: A 96-well plate coated with a double-stranded DNA sequence containing the Nrf2 consensus binding site is used. Nuclear extracts are added to the wells and incubated to allow active Nrf2 to bind to the DNA.

    • Primary Antibody Incubation: A primary antibody specific for Nrf2 is added to the wells.

    • Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added.

    • Substrate Addition and Detection: A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The amount of active Nrf2 is proportional to the color intensity.

Visualizations

The following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow for its investigation.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erinacine_C This compound Keap1 Keap1 Erinacine_C->Keap1 Inhibits Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Binds and Promotes Degradation Ub Ubiquitin Proteasome Degradation Nrf2_inactive->Ub Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, etc.) ARE->Antioxidant_Genes Activates Transcription

Caption: The Nrf2 signaling pathway activated by this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., BV2 microglia) treatment Treatment with this compound and/or LPS start->treatment harvest Cell Harvesting and Lysis treatment->harvest western_blot Western Blot (Nrf2, Keap1, HO-1 protein expression) harvest->western_blot chip_qpcr ChIP-qPCR (Nrf2 binding to ARE) harvest->chip_qpcr tf_assay Nrf2 Transcription Factor Assay (Active Nrf2 quantification) harvest->tf_assay gene_expression RT-qPCR (Antioxidant gene mRNA levels) harvest->gene_expression

Caption: Experimental workflow for studying Nrf2 activation.

Conclusion

This compound is a promising natural compound that exerts significant neuroprotective and anti-inflammatory effects through the robust activation of the Nrf2 signaling pathway. The upregulation of a suite of antioxidant and cytoprotective genes positions this compound as a strong candidate for further investigation in the development of novel therapeutics for neurodegenerative diseases and other oxidative stress-related disorders. The experimental protocols detailed herein provide a framework for researchers to further elucidate the molecular mechanisms of this compound and evaluate its therapeutic potential.

References

Erinacine C: A Potent Anti-inflammatory Agent in Microglial Cells - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Neuroinflammation, a key pathological feature of many neurodegenerative diseases, is largely driven by the activation of microglial cells, the resident immune cells of the central nervous system (CNS). Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Erinacine C, a cyathane-type diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising therapeutic agent with potent anti-neuroinflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates microglial activation, focusing on its effects on key signaling pathways and the inhibition of pro-inflammatory molecule production. Quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways are presented to support researchers, scientists, and drug development professionals in this field.

Introduction to Neuroinflammation and Microglial Activation

Microglial cells are the primary mediators of the immune response in the CNS.[4] In a healthy state, they perform surveillance and housekeeping functions. However, in response to pathogens or injury, they become activated.[2] This activation, while crucial for clearing debris and pathogens, can become dysregulated and chronic, leading to a state of neuroinflammation.[2] Triggers like lipopolysaccharide (LPS) can induce a pro-inflammatory phenotype in microglia, characterized by the release of cytotoxic molecules like NO and pro-inflammatory cytokines such as TNF-α and IL-6.[2][5] This sustained inflammatory environment contributes to neuronal damage and is a hallmark of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][4] Therefore, therapeutic strategies aimed at modulating microglial activation and inhibiting the production of these inflammatory mediators are of significant interest.[2]

This compound: A Bioactive Compound from Hericium erinaceus

This compound is a key bioactive secondary metabolite found in the mycelium of the medicinal mushroom Hericium erinaceus.[2] This compound is well-regarded for its neuroprotective effects, notably its ability to stimulate the synthesis of nerve growth factor (NGF).[1][2][5] Recent research has expanded upon its therapeutic potential, highlighting its significant anti-inflammatory capabilities, particularly in the context of neuroinflammation.[1][5]

Quantitative Analysis of Anti-inflammatory Effects

Studies utilizing the BV2 immortalized murine microglial cell line have provided quantitative evidence of this compound's anti-inflammatory efficacy. When these cells are challenged with LPS, they exhibit a robust inflammatory response. Pre-treatment with this compound, at non-toxic concentrations, markedly attenuates this response in a dose-dependent manner.

Table 1: Effect of this compound on BV2 Microglial Cell Viability

This compound Concentration (µM)Effect on Cell Viability (after 24h incubation)Reference
0.1 - 2.5No significant decrease in cell viability.[2][6]
5.0 - 10.0Significant decrease in cell viability.[2][6]

Table 2: Inhibitory Effects of this compound on LPS-Induced Pro-inflammatory Mediators in BV2 Cells

MediatorThis compound Concentration (µM)OutcomeReference
Nitric Oxide (NO)0.1 - 2.5Dose-dependent reduction in NO production.[2][3][5]
Interleukin-6 (IL-6)0.1 - 2.5Dose-dependent inhibition of IL-6 secretion.[2][3][5]
TNF-α0.1 - 2.5Dose-dependent inhibition of TNF-α secretion.[2][3][5]

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Protein Expression in BV2 Cells

ProteinThis compound Concentration (µM)OutcomeReference
Inducible Nitric Oxide Synthase (iNOS)0.1 - 2.5Dose-dependent inhibition of iNOS protein expression.[2][3][7]
Nuclear Factor kappa-B (NF-κB)0.1 - 2.5Significant inhibition of NF-κB protein expression.[3][4][8]
Phosphorylated IκBα (p-IκBα)0.1 - 2.5Significant inhibition of IκBα phosphorylation.[3][4][8]

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating at least two critical intracellular signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) is a master regulator of inflammation.[2] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[2] Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate into the nucleus.[2][4] In the nucleus, it binds to the promoters of target genes, initiating the transcription of pro-inflammatory mediators like iNOS, TNF-α, and IL-6.[2]

This compound intervenes in this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα.[1][4][5] This action effectively traps NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[2][5]

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[1][5] Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][5] In the presence of oxidative stress or activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1).[1][5]

This compound has been shown to activate this protective pathway. It is postulated to inhibit Keap1, leading to the stabilization and nuclear accumulation of Nrf2.[1][5] The subsequent upregulation of HO-1 expression contributes to the resolution of inflammation and cellular protection against oxidative stress.[1][5][9]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Keap1_Nrf2->Nrf2 Releases Nrf2 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to ErinacineC This compound ErinacineC->Keap1_Nrf2 Inhibits Keap1 binding ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription

Caption: this compound activates the protective Nrf2/HO-1 signaling pathway.

Experimental Protocols

The following protocols are generalized methodologies based on cited literature for studying the anti-inflammatory effects of compounds like this compound in microglial cells.

Experimental_Workflow cluster_assays Downstream Assays cluster_supernatant_assays start Seed BV2 Microglial Cells in 96-well or 6-well plates pretreat Pre-treat with various concentrations of this compound (1h) start->pretreat stimulate Stimulate with LPS (500 ng/mL) for 24 hours pretreat->stimulate harvest Post-incubation Processing stimulate->harvest supernatant Collect Culture Supernatant harvest->supernatant cells Harvest and Lyse Cells harvest->cells griess Griess Assay (Nitric Oxide Measurement) supernatant->griess elisa ELISA (TNF-α, IL-6 Measurement) supernatant->elisa western Western Blot (iNOS, NF-κB, p-IκBα, Nrf2, HO-1) cells->western

Caption: General experimental workflow for assessing this compound's effects.

BV2 Microglial Cell Culture and Treatment
  • Culture: BV2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[10][11]

  • Seeding: Cells are seeded into appropriate culture plates (e.g., 1 x 10⁵ cells/mL for 24-well or 96-well plates) and allowed to adhere overnight.[3][12]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1–2.5 µM). The cells are pre-treated for 1 hour.[3][12]

  • Stimulation: Following pre-treatment, LPS is added to the wells to a final concentration of 500 ng/mL, and the cells are incubated for an additional 24 hours.[3][12]

Nitric Oxide (NO) Quantification (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO.

  • Sample Collection: After the 24-hour incubation, 100 µL of cell culture supernatant is collected from each well.[13]

  • Griess Reaction: 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a new 96-well plate.[11][14]

  • Incubation: The plate is incubated at room temperature for 10-15 minutes in the dark.[11][13]

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.[13][14][15]

  • Quantification: The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.[13]

Pro-inflammatory Cytokine Measurement (ELISA)

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used for the specific quantification of cytokines like TNF-α and IL-6.[16][17][18]

  • Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.[16][17]

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[17]

  • Sample Incubation: After washing, cell culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.[16][17]

  • Detection: The plate is washed again, and a biotin-conjugated detection antibody specific for the cytokine is added and incubated for 1-2 hours.[16]

  • Enzyme Conjugation: Following another wash, an enzyme conjugate (e.g., Streptavidin-HRP) is added and incubated for 20-30 minutes.[19]

  • Substrate Addition: The plate is washed thoroughly, and a substrate solution (e.g., TMB) is added. The reaction is allowed to develop in the dark.[17]

  • Stopping and Reading: A stop solution (e.g., 2N H₂SO₄) is added, and the optical density is measured at 450 nm.[17] Cytokine concentrations in the samples are determined from the standard curve.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins involved in the signaling pathways.[20][21]

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.

  • Electrophoresis: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]

  • Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[20]

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-IκBα, anti-Nrf2).[4][20]

  • Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is applied. The resulting signal is captured using an imaging system. Protein band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[22]

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties in microglial cells by dually inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/HO-1 antioxidant pathway.[1][5] This mechanism leads to a marked reduction in the production of key inflammatory mediators, including NO, IL-6, and TNF-α.[2][3][5] These findings underscore the therapeutic potential of this compound as a novel agent for neurodegenerative diseases where neuroinflammation is a critical component.

Future research should focus on validating these in vitro findings in in vivo models of neuroinflammation and neurodegeneration. Further elucidation of its interaction with other signaling pathways, such as the MAPK pathway, and its pharmacokinetic and pharmacodynamic profiles will be crucial for its development as a clinical candidate.

References

The Biosynthesis of Erinacine C in Hericium erinaceus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Erinacine C, a cyathane diterpenoid with significant neurotrophic potential, produced by the mycelium of the medicinal mushroom Hericium erinaceus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols to facilitate further research and development.

Introduction to this compound and its Significance

This compound is a secondary metabolite isolated from the mycelium of Hericium erinaceus, commonly known as Lion's Mane mushroom.[1][2] It belongs to the cyathane class of diterpenoids, characterized by a unique 5-6-7 tricyclic carbon skeleton.[3] this compound has garnered significant scientific interest due to its potent biological activities, most notably its ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[3] This property positions this compound as a promising candidate for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] Furthermore, this compound has been shown to possess anti-inflammatory properties, further enhancing its neuroprotective potential.[1][4][5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster. The pathway begins with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through several key intermediates.

The "Eri" Gene Cluster

The genetic blueprint for Erinacine biosynthesis is encoded within the "Eri" gene cluster in the Hericium erinaceus genome. This cluster contains genes for the key enzymes responsible for the synthesis of the cyathane skeleton and its subsequent modifications. The expression of these genes is predominantly observed in the mycelium, with significantly lower or no expression in the fruiting body of the mushroom.[6][7][8][9]

Key Biosynthetic Steps and Enzymes

The proposed biosynthetic pathway for this compound is outlined below:

  • Formation of the Cyathane Skeleton: The pathway is initiated by the cyclization of GGPP, catalyzed by a terpene synthase, to form the characteristic 5-6-7 tricyclic cyathane core.

  • Hydroxylation and Oxidation: A series of cytochrome P450 monooxygenases then hydroxylate the cyathane skeleton at specific positions. These hydroxylated intermediates undergo further oxidation reactions.

  • Formation of Erinacine P, the Key Precursor: A critical intermediate in the biosynthesis of several erinacines, including this compound, is Erinacine P.[5][10][11][12]

  • The Role of Erinacine Q and Erinacine B: Erinacine Q is a known precursor to Erinacine P.[10][11][13][14] The pathway then proceeds to Erinacine B, which is the direct precursor to this compound.

  • Final Conversion to this compound by EriB: The final step in the biosynthesis of this compound is the conversion of Erinacine B. This reaction is catalyzed by the enzyme EriB , which has been identified as a NAD(P) oxidoreductase.[10][11][15] EriB is also responsible for the conversion of Erinacine Q to Erinacine P.[10][11][15]

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Erinacine_C_Biosynthesis GGPP Geranylgeranyl Pyrophosphate Cyathane_Skeleton Cyathane Skeleton GGPP->Cyathane_Skeleton Terpene Synthase Hydroxylated_Intermediates Hydroxylated Intermediates Cyathane_Skeleton->Hydroxylated_Intermediates P450s Erinacine_Q Erinacine Q Hydroxylated_Intermediates->Erinacine_Q Multiple Steps Erinacine_P Erinacine P Erinacine_Q->Erinacine_P EriB (NAD(P) Oxidoreductase) Erinacine_B Erinacine B Erinacine_P->Erinacine_B Multiple Steps Erinacine_C This compound Erinacine_B->Erinacine_C EriB (NAD(P) Oxidoreductase)

Caption: Proposed Biosynthesis Pathway of this compound.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the specific strain of Hericium erinaceus and the composition of the culture medium. Submerged cultivation of the mycelium is the primary method for producing erinacines.

ParameterValueReference
This compound Yield (Submerged Culture) Up to 2.73 g/L[2]
Optimal pH for Production 7.5[2]
Key Media Components for Enhanced Production Oatmeal, Calcium Carbonate, Edamin® K[2]
Influence of C:N Ratio Not significant[2]
Effect of Media Composition on Erinacine Profile Complex media favors this compound production, while minimal media favors Erinacine Q.[6][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of Erinacines from Hericium erinaceus Mycelium

This protocol describes the extraction of total erinacines from lyophilized mycelial powder.

Materials:

  • Lyophilized Hericium erinaceus mycelium powder

  • 70-75% Ethanol

  • Ultrasonicator

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm microfilters

  • Ethyl acetate

  • Deionized water

  • Separatory funnel

Procedure:

  • Grind the lyophilized mycelia to a fine powder.

  • Suspend the mycelial powder in 75% ethanol at a ratio of 1:20 (w/v).[13]

  • Perform ultrasonication for 1 hour at 50°C. Repeat this step twice.[13]

  • Centrifuge the extract at 8000 x g for 10 minutes to pellet the solid debris.[13]

  • Filter the supernatant through a 0.45 µm microfilter.[13]

  • Concentrate the filtered extract using a vacuum rotary evaporator at 50°C.[13]

  • Dilute the concentrated extract with deionized water to a final volume of 50 mL.[13]

  • Perform a liquid-liquid extraction by mixing the aqueous extract with an equal volume of ethyl acetate in a separatory funnel.

  • Separate the ethyl acetate layer, which contains the erinacines.

  • Dry the ethyl acetate extract for further analysis.

Workflow for Erinacine Extraction:

Erinacine_Extraction_Workflow start start extraction extraction start->extraction centrifugation centrifugation extraction->centrifugation filtration filtration centrifugation->filtration concentration concentration filtration->concentration partition partition concentration->partition final_product final_product partition->final_product

Caption: Workflow for the extraction of erinacines.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound in the extracted samples.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 HPLC system with a UV-Vis DAD detector (or equivalent).[13]

  • Column: Supersil AQ-C18 column (5 µm, 250 x 4.6 mm).[13]

  • Mobile Phase: Isocratic elution with acetonitrile:water (55:45 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25°C.[13]

  • Injection Volume: 5 µL.[13]

  • Detection Wavelength: 340 nm.[13]

  • Retention Time for this compound: Approximately 10.5 minutes.[16]

Procedure:

  • Prepare a standard curve using a certified reference standard of this compound.

  • Dissolve the dried erinacine extract in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Gene Expression Analysis of eri Genes by RT-qPCR

This protocol outlines the general steps for analyzing the expression levels of the eri gene cluster, including eriB.

Materials:

  • Hericium erinaceus mycelium

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • Primers for target eri genes and a reference gene (e.g., 18S rRNA)

Procedure:

  • Harvest mycelia from liquid culture and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen mycelia using a suitable RNA extraction kit, following the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Design and validate primers for the target eri genes (e.g., eriB) and a stable reference gene.

  • Perform qPCR using the synthesized cDNA, specific primers, and a suitable qPCR master mix.

  • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes.

Workflow for Gene Expression Analysis:

Gene_Expression_Workflow start start rna_extraction rna_extraction start->rna_extraction cdna_synthesis cdna_synthesis rna_extraction->cdna_synthesis qpcr qpcr cdna_synthesis->qpcr data_analysis data_analysis qpcr->data_analysis result result data_analysis->result

Caption: Workflow for RT-qPCR analysis of eri genes.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process. Transcriptomic analyses have revealed that the genes involved in terpenoid biosynthesis, including the eri gene cluster, are generally upregulated in the mycelium compared to the fruiting body.[17][18] This differential expression is a key factor in the localization of erinacine production to the mycelial stage.

Furthermore, the composition of the culture medium plays a significant role in modulating the erinacine profile. Studies have shown that complex media formulations can significantly enhance the production of this compound, while minimal media may lead to the accumulation of earlier pathway intermediates like Erinacine Q.[6][9] This suggests the presence of regulatory networks that sense nutrient availability and accordingly modulate the expression or activity of specific enzymes in the pathway, such as EriB. However, the precise signaling pathways and transcription factors that govern the expression of the eri gene cluster remain an active area of research.

Conclusion and Future Directions

The biosynthesis of this compound in Hericium erinaceus is a fascinating and complex process with significant implications for the development of novel neurotrophic agents. This guide has provided a comprehensive overview of the current understanding of the biosynthetic pathway, quantitative production data, and detailed experimental protocols. Future research should focus on elucidating the kinetic properties of the key enzymes, particularly EriB, and unraveling the intricate regulatory networks that control the expression of the eri gene cluster. A deeper understanding of these aspects will be crucial for the metabolic engineering of Hericium erinaceus or heterologous hosts for the enhanced and sustainable production of this valuable therapeutic compound.

References

The Indirect Activation of TrkA Receptor Pathways by Erinacine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant attention for its neurotrophic properties. This technical guide delineates the mechanism by which this compound interacts with the Tropomyosin receptor kinase A (TrkA) pathway. Current research indicates that this compound does not directly bind to the TrkA receptor. Instead, its primary mode of action is the induction of Nerve Growth Factor (NGF) synthesis and secretion from astrocytes. This astrocyte-derived NGF then activates TrkA receptors on neuronal cells, initiating downstream signaling cascades crucial for neuronal survival, differentiation, and neurite outgrowth. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research in this area.

Mechanism of Action: An Indirect Interaction

Studies have demonstrated that this compound's neurotrophic effects are mediated through an indirect activation of the TrkA receptor. The process begins with this compound stimulating glial cells, specifically astrocytes, to upregulate the expression and secretion of NGF.[1][2] This newly synthesized NGF is then released into the extracellular environment, where it can bind to and activate TrkA receptors on adjacent neuronal cells, such as PC12 cells, a common model for neuronal differentiation.[1] The binding of NGF to the TrkA receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of three major downstream signaling pathways:

  • PLCγ Pathway: Involved in calcium signaling and the activation of Protein Kinase C (PKC).

  • PI3K/Akt Pathway: A critical pathway for promoting cell survival and proliferation.

  • MAPK/ERK Pathway: Plays a central role in the regulation of gene expression and cell differentiation, including neurite outgrowth.[1]

The activation of these pathways culminates in the neuronal differentiation and extension of neurites, characteristic effects of NGF signaling.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound-induced NGF on neuronal cells.

Table 1: Effect of this compound-Conditioned Medium on PC12 Cell Differentiation

TreatmentPercentage of Differentiated PC12 CellsAverage Neurite Length (µm)Reference
Recombinant NGF (200 ng/mL)32.7 ± 2.1%69.8 ± 1.9 µm[1]
Recombinant NGF + K252a (TrkA Inhibitor)12.1 ± 1.7%42.8 ± 1.3 µm[1]
This compound-Conditioned Medium21.8 ± 2.5%Not specified[1]

Table 2: Effect of Pharmacological Inhibitors on PC12 Cell Differentiation Induced by this compound-Conditioned Medium

InhibitorTarget PathwayEffect on DifferentiationReference
K252aTrkASignificant reduction[1]
U0126MEK1/2 (MAPK)Significant reduction[1]
LY294002PI3KSignificant reduction[1]
U73122PLCγSignificant reduction[1]

Table 3: this compound Concentration and Transcriptional Activation

This compound ConcentrationTarget ReporterFold-Upregulation of Luciferase ActivityReference
1-5 µg/mL8x ETS reporterConcentration-dependent increase[1]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the action of this compound.

Erinacine_C_Action_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuronal Cell Erinacine_C This compound NGF_Expression NGF Gene Expression Erinacine_C->NGF_Expression induces NGF_Secretion Secreted NGF NGF_Expression->NGF_Secretion TrkA TrkA Receptor NGF_Secretion->TrkA binds & activates PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K MAPK MAPK/ERK TrkA->MAPK Differentiation Neuronal Differentiation & Neurite Outgrowth PLCg->Differentiation PI3K->Differentiation MAPK->Differentiation

Mechanism of this compound-induced TrkA activation.

TrkA_Downstream_Signaling cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Gene_Expression Gene Expression Ca_PKC->Gene_Expression Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Downstream signaling pathways of the TrkA receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Preparation of this compound-Conditioned Medium
  • Cell Culture: Culture 1321N1 human astrocytoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: When cells reach 80-90% confluency, replace the medium with fresh serum-free DMEM containing the desired concentration of this compound (e.g., 5 µg/mL). An ethanol-treated control should be run in parallel.

  • Conditioned Medium Collection: After 24-48 hours of incubation, collect the supernatant.

  • Processing: Centrifuge the collected medium at 1,500 rpm for 5 minutes to remove cell debris. The resulting supernatant is the this compound-conditioned medium.

  • Storage: Use the conditioned medium immediately or store at -80°C for future use.

PC12 Cell Differentiation Assay
  • Cell Seeding: Plate PC12 cells on collagen-coated dishes at a suitable density in RPMI 1640 medium supplemented with 10% horse serum and 5% FBS.

  • Treatment: After 24 hours, replace the medium with low-serum medium (e.g., 1% horse serum) containing either:

    • Recombinant NGF (e.g., 200 ng/mL) as a positive control.

    • This compound-conditioned medium.

    • Control medium (from ethanol-treated astrocytes).

    • Conditioned medium in the presence of specific inhibitors (e.g., K252a for TrkA, U0126 for MEK1/2, LY294002 for PI3K, U73122 for PLCγ).

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis:

    • Capture images of the cells using a phase-contrast microscope.

    • A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

    • Quantify the percentage of differentiated cells by counting at least 100 cells from multiple independent fields.

    • Measure the length of the longest neurite for each differentiated cell using image analysis software.

Experimental_Workflow cluster_cm_prep Conditioned Medium Preparation cluster_diff_assay PC12 Differentiation Assay Astrocyte_Culture Culture 1321N1 Astrocytes Erinacine_C_Treat Treat with This compound Astrocyte_Culture->Erinacine_C_Treat Collect_CM Collect & Clarify Conditioned Medium Erinacine_C_Treat->Collect_CM Treat_PC12 Treat with Conditioned Medium Collect_CM->Treat_PC12 Seed_PC12 Seed PC12 Cells Seed_PC12->Treat_PC12 Incubate Incubate 48-72h Treat_PC12->Incubate Analyze Quantify Neurite Outgrowth Incubate->Analyze

Workflow for assessing this compound's neurotrophic effects.
Western Blot Analysis of TrkA Pathway Activation

  • Cell Treatment: Treat PC12 cells with this compound-conditioned medium for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of TrkA, ERK, Akt, and PLCγ overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound represents a promising natural compound for the stimulation of neurotrophic factor production. Its ability to induce NGF in astrocytes, which subsequently activates the TrkA receptor and its downstream PLCγ, PI3K/Akt, and MAPK/ERK pathways, underscores its potential for therapeutic applications in neurodegenerative diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to explore its full therapeutic potential.

References

The Pleiotropic Power of Cyathane Diterpenoids: A Technical Guide to Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyathane diterpenoids, a class of natural products primarily isolated from medicinal mushrooms of the Hericium genus, are gaining significant attention for their diverse pharmacological activities. Among these, Erinacine C stands out for its potent neuroprotective, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth overview of the pleiotropic functions of this compound, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this promising cyathane diterpenoid.

Introduction

This compound is a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus.[1] Its unique tricyclic core structure is the basis for its wide range of biological activities.[2] Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in neuroinflammation and oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases and other inflammatory conditions.[3][4] This guide will delve into the multifaceted functions of this compound, providing a detailed examination of its effects at the molecular and cellular levels.

Pleiotropic Functions of this compound

This compound exhibits a remarkable range of biological activities, primarily centered around its anti-inflammatory and neuroprotective effects.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathways.[1][4] In in vitro models using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound has been shown to dose-dependently inhibit the production of pro-inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][5]

Neuroprotective Effects

The neuroprotective properties of this compound are closely linked to its anti-inflammatory and antioxidant activities. By suppressing neuroinflammation and oxidative stress, this compound helps protect neurons from damage.[3] Furthermore, it has been shown to promote the expression of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival, growth, and differentiation.[6] In an in vivo model of mild traumatic brain injury (mTBI) in rats, administration of this compound led to reduced brain inflammation and improved neurological outcomes.[3]

Anticancer Potential

While research on the direct anticancer effects of purified this compound is still emerging, various extracts of Hericium erinaceus containing cyathane diterpenoids have shown promising anticancer activity against a range of cancer cell lines.[7][8] The proposed mechanisms include the induction of apoptosis and the inhibition of cancer cell proliferation and metastasis.[2] One study on hericinoids A and C, other cyathane diterpenoids from Hericium erinaceus, showed antiproliferative activities against breast cancer (MCF-7) cells with IC50 values of 2.3 μM and 2.0 μM, respectively.[9]

Quantitative Data

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated BV2 Microglial Cells [1][5]

ParameterConcentration of this compound (µM)Inhibition/Effect
Nitric Oxide (NO) Production2.5~31% inhibition
Interleukin-6 (IL-6) Production2.5~50% reduction
Tumor Necrosis Factor-α (TNF-α) Production2.5~23% reduction
iNOS Protein Expression2.5~40% inhibition
NF-κB Protein Expression1.0Significant decrease
NF-κB Protein Expression2.5Significant decrease
p-IκBα Protein Expression1.0Significant decrease
p-IκBα Protein Expression2.5Significant decrease

Table 2: In Vitro Effects of this compound on the Nrf2/HO-1 Pathway in BV2 Microglial Cells [4]

ParameterConcentration of this compound (µM)Effect
Nuclear Nrf2 Protein Expression0.156% increase
Nuclear Nrf2 Protein Expression1.067% increase
Nuclear Nrf2 Protein Expression2.583% increase
HO-1 Protein Expression0.193% increase
HO-1 Protein Expression1.0141% increase
HO-1 Protein Expression2.5233% increase

Table 3: In Vivo Neuroprotective Effects of this compound in a Rat Model of Mild Traumatic Brain Injury [3]

ParameterDosageEffect
Brain Inflammation2 mg/kg (intraperitoneal injection)Significantly reduced
Neurological Deficits2 mg/kg (intraperitoneal injection)Normalized
Nrf2 Activation2 mg/kg (intraperitoneal injection)Modulated
Antioxidant Gene Expression (Catalase, TrxR, SOD, BDNF)2 mg/kg (intraperitoneal injection)Upregulated

Signaling Pathways

This compound exerts its pleiotropic effects by modulating key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound inhibits the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NF_kB IκB-NF-κB Complex IKK_complex->IkB_NF_kB Phosphorylates IκB IkB IkB NF_kB NF-κB (p65/p50) NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB->NF_kB Releases NF-κB Erinacine_C This compound Erinacine_C->IKK_complex Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB_n->Inflammatory_Genes Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Release of Nrf2 Erinacine_C This compound Erinacine_C->Keap1_Nrf2 Inhibits Keap1 binding ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Experimental_Workflow Start Start Cell_Culture 1. BV2 Cell Culture (DMEM, 10% FBS) Start->Cell_Culture Seeding 2. Seed BV2 cells (1 x 10^5 cells/well) Cell_Culture->Seeding Pretreatment 3. Pre-treat with this compound (0.1 - 2.5 µM) for 1h Seeding->Pretreatment Stimulation 4. Stimulate with LPS (500 ng/mL) for 24h Pretreatment->Stimulation Supernatant_Collection 5. Collect cell supernatant Stimulation->Supernatant_Collection Cell_Lysis 7. Lyse remaining cells Stimulation->Cell_Lysis NO_Assay 6a. Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA 6b. ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Data_Analysis 9. Data Analysis NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot 8. Western Blot for (iNOS, NF-κB, p-IκBα, Nrf2, HO-1) Cell_Lysis->Western_Blot Western_Blot->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Quantification of Erinacine C using HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus. It has garnered significant interest within the scientific community due to its potent neuroprotective and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative analysis of this compound. This document provides a detailed protocol for the quantification of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation: Extraction of this compound from Hericium erinaceus Mycelia

The following protocol outlines a general procedure for the extraction of this compound from dried and powdered Hericium erinaceus mycelia.

Materials and Reagents:

  • Dried and powdered Hericium erinaceus mycelia

  • Ethanol (60-95%) or Ethyl Acetate

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • Rotary evaporator (optional)

  • Methanol (HPLC grade)

Procedure:

  • Weigh 1 gram of dried and powdered Hericium erinaceus mycelia into a suitable flask.

  • Add 10-20 mL of ethanol (a volume fraction of 60-95% is commonly used) or ethyl acetate.[3]

  • Sonicate the mixture in an ultrasonic bath for 30-60 minutes.[4]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent.

  • Combine the supernatants and, if necessary, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1-5 mL).

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for Quantification of this compound

This section details the instrumental parameters for the HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase Isocratic: Methanol/Water (40:10, v/v)[5] or Acetonitrile/Water
Flow Rate 1.5 mL/min[5]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength 210 nm or 340 nm[5][6]
Run Time Approximately 10-15 minutes

Note: The retention time for this compound under the specified methanol/water conditions is approximately 6.7 minutes.[5] A retention time of around 10.5 minutes has also been reported with UV detection at 340 nm.[6] It is crucial to optimize the mobile phase composition and flow rate to achieve the best separation and peak shape for your specific column and system.

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative data for the HPLC analysis of this compound. It is important to note that specific values for linearity, precision, accuracy, LOD, and LOQ should be determined during in-house method validation.

ParameterTypical Value/RangeNotes
Linearity (R²) > 0.999A linear relationship between concentration and peak area should be established.
Precision (%RSD) < 2%For both intra-day and inter-day precision.
Accuracy (% Recovery) 95-105%Determined by spiking a blank matrix with a known concentration of this compound standard.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Mandatory Visualizations

Signaling Pathways of this compound

This compound has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of key signaling pathways. It acts as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2][7][8]

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical workflow for the quantification of this compound from sample preparation to data analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Mycelia H. erinaceus Mycelia Powder Extraction Solvent Extraction (Ethanol/Ethyl Acetate) Mycelia->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Detection UV Detection (210 nm or 340 nm) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Result This compound Concentration (mg/g) Quantification->Final_Result

Caption: Workflow for this compound quantification.

References

Application Note: UPLC-ESI-MS/MS Method for the Quantitative Determination of Erinacine C in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erinacine C is a cyathane diterpenoid found in the mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane). It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential neuroprotective properties. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS). The method is suitable for pharmacokinetic studies, quality control of Hericium erinaceus extracts, and other research applications.

Experimental

Sample Preparation

The following protocol describes the extraction of this compound from Hericium erinaceus mycelia. This can be adapted for other biological matrices such as plasma or tissue homogenates.

Materials:

  • Hericium erinaceus mycelia (dried and powdered)

  • 70% Ethanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters (PTFE)

  • HPLC vials

Protocol:

  • Weigh 100 mg of powdered Hericium erinaceus mycelia into a centrifuge tube.

  • Add 10 mL of 70% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge the sample at 10,000 x g for 10 minutes.[1]

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for UPLC-ESI-MS/MS analysis. For quantification, a dilution with the initial mobile phase may be necessary to fit within the calibration curve range.

UPLC-ESI-MS/MS Instrumentation and Conditions

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source

UPLC Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1][3]
Gradient 0-2 min, 5% B; 2-22 min, 5-95% B; 22-27 min, 95% B; 27.1-30 min, 5% B[3]
Flow Rate 0.3 mL/min[3]
Column Temp. 40 °C[1][3]
Injection Vol. 5 µL[2][3]

MS/MS Conditions:

Electrospray ionization in negative ion mode (ESI-) is recommended for enhanced sensitivity for erinacines.[4]

ParameterCondition
Ionization Mode ESI-[2][4]
Capillary Voltage 2.0 kV[2]
Cone Voltage 25 V[2]
Desolvation Temp. 450 °C[2]
Desolvation Gas Flow 800 L/hr[2]
Collision Gas Argon
MRM Transition (Proposed) m/z 479.3 → [Specific Fragment Ion] (To be determined empirically)

Note: The specific MRM transition for this compound needs to be optimized by infusing a standard solution and identifying the most stable and abundant fragment ion. The parent ion for this compound has been observed at m/z 479.26590.[5]

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences at the retention time of this compound.

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound standard into a blank matrix. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within 15% (20% for LLOQ) for both precision (as relative standard deviation, RSD) and accuracy (as percent deviation from the nominal concentration).[6]

  • Recovery: The efficiency of the extraction procedure should be evaluated by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte should be assessed.

Table 1: Example Intra-day and Inter-day Precision and Accuracy Data for Erinacine A (Adaptable for this compound Validation) [6]

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (Intra-day)Precision (RSD%) (Intra-day)Accuracy (%) (Intra-day)Measured Conc. (ng/mL) ± SD (Inter-day)Precision (RSD%) (Inter-day)Accuracy (%) (Inter-day)
LLOQ54.8 ± 0.48.396.05.2 ± 0.59.6104.0
Low1514.5 ± 1.17.696.715.8 ± 1.27.6105.3
Mid150153.2 ± 9.86.4102.1145.5 ± 10.16.997.0
High400395.6 ± 21.35.498.9408.2 ± 25.76.3102.1

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-ESI-MS/MS Analysis cluster_data Data Processing & Quantification start Start: Dried Mycelia Powder extraction Solvent Extraction (70% Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Supernatant Filtration (0.22 µm) centrifugation->filtration injection UPLC Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Tandem MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The described UPLC-ESI-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper method validation is crucial to ensure reliable and accurate results for research and drug development applications. This application note serves as a comprehensive guide for establishing this analytical method in a laboratory setting.

References

Application Notes and Protocols: Submerged Cultivation of Hericium erinaceus for Erinacine C Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hericium erinaceus, commonly known as Lion's Mane mushroom, is a well-regarded edible and medicinal fungus. Its mycelia produce a variety of bioactive compounds, including erinacines, which are cyathane-type diterpenoids. Erinacine C, in particular, has garnered significant interest from the scientific and pharmaceutical communities for its potential to stimulate nerve growth factor (NGF) synthesis, offering a promising therapeutic avenue for neurodegenerative diseases like Alzheimer's disease.[1][2] Submerged fermentation is an efficient and scalable method for producing mycelial biomass and its associated secondary metabolites, providing a controlled environment for optimizing yields.[3]

These application notes provide detailed protocols and optimized parameters for the submerged cultivation of H. erinaceus specifically tailored for the enhanced production of this compound.

Data Presentation: Optimized Conditions and Yields

Quantitative data from various studies have been compiled to provide a clear summary of the optimal conditions for producing this compound.

Table 1: Optimized Medium Composition for this compound Production

Component Concentration (g/L) Role / Notes Source
Oatmeal 5.0 Complex nitrogen and carbon source, crucial for production. [1][2]
Glucose 36.0 Primary carbon source in a two-step cultivation process. [2]
Edamin® K 0.5 Complex nitrogen source, crucial for production. [1][2]
Ammonium Sulfate 0.5 Inorganic nitrogen source. [2]
Calcium Carbonate 1.5 Buffering agent and mineral source, crucial for production. [1][2]

| HEPES Buffer | 100 mM | Maintains a stable pH of 7.5 during cultivation. |[1][2] |

Table 2: Optimal Submerged Cultivation Parameters for this compound Production

Parameter Optimal Value Notes Source
pH 7.5 A stable, slightly alkaline pH is critical for high yields. [1][2]
Temperature 24 - 25 °C Optimal range for mycelial growth and metabolite production. [2][3]
Agitation 150 rpm Ensures proper mixing and aeration in shake flask cultures. [4]
Inoculation Ratio (v/v) Up to 5:10 High inoculation ratios can be used with the optimized medium. [1][2]

| Cultivation Time | 6 - 9 days | this compound biosynthesis is most active in the first six days. |[1][2][4] |

Table 3: Reported this compound Yields

Cultivation Method Medium Used Yield Source
Submerged Fermentation Optimized Medium (Oatmeal, Edamin® K, CaCO₃) 2.73 g/L [1][2]
Submerged Fermentation Complex Media Significantly higher than Minimal Media [5][6]

| Submerged Fermentation | Minimal Media (Barley malt extract based) | Lower than Complex Media |[2][5] |

Experimental Protocols

The following protocols provide a step-by-step guide for the cultivation and analysis of this compound from Hericium erinaceus.

Protocol 1: Inoculum Preparation (Pre-culture)
  • Medium Preparation: Prepare a yeast malt (YM) medium or a MYG medium (10 g/L malt extract, 1 g/L peptone, 1 g/L yeast extract, 20 g/L glucose).[7]

  • Sterilization: Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the cooled medium with a mycelial plug from a fresh H. erinaceus agar plate culture.

  • Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 24°C for 7 days.[4] The resulting mycelial suspension will serve as the inoculum for the main culture.

Protocol 2: Submerged Cultivation for this compound Production (Main Culture)
  • Medium Preparation: Prepare the optimized main cultivation medium as detailed in Table 1. For a 1 L flask, use 400 mL of medium.

  • Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the main culture medium with the pre-culture broth. An inoculation ratio of 1:10 to 5:10 (v/v) can be used (e.g., 40 mL of inoculum for 400 mL of main medium).[1][2][4]

  • Incubation: Incubate the main culture flasks on a rotary shaker at 150 rpm and 24°C for up to 9 days.[4] this compound production is reported to be highest within the first six days.[1][2]

Protocol 3: Extraction of this compound

Erinacines are found both within the mycelia and secreted into the culture broth.[2][8] Therefore, both fractions should be processed.

  • Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 3000 x g for 10 minutes).[4]

  • Mycelial Extraction:

    • Wash the harvested mycelia three times with distilled water to remove residual medium.[4]

    • Lyophilize (freeze-dry) the mycelia to obtain a dry weight.

    • Extract the dried mycelia twice with ethyl acetate (e.g., 1 g of dry mycelia with 20 mL of solvent).[4]

    • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator.

  • Broth Extraction: The culture supernatant can also be extracted using an appropriate solvent like ethyl acetate to recover secreted this compound.

  • Sample Preparation: Re-dissolve the dried residue from the mycelial or broth extract in a known volume of acetonitrile or methanol for analysis.[4] Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[9]

    • Mobile Phase: Isocratic elution with an acetonitrile-water mixture (e.g., 55:45 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 °C.[9]

    • Detection Wavelength: 340 nm.[9][10]

    • Injection Volume: 5-10 µL.[9][11]

  • Quantification: Create a standard curve using a certified this compound reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations: Workflows and Biological Pathways

Diagrams are provided to visualize the experimental process and key biological relationships.

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cultivation cluster_analysis Phase 3: Analysis Strain H. erinaceus Stock Culture (Agar Plate) PreCulture Inoculum Preparation (Pre-culture in YM Broth) Strain->PreCulture Inoculate MainCulture Submerged Fermentation (Main Culture, 6-9 days) PreCulture->MainCulture Inoculate (1:10 v/v) MainMedium Production Medium Prep (Optimized Formula) MainMedium->MainCulture Harvest Harvest & Separate (Centrifugation) MainCulture->Harvest Mycelia Mycelial Biomass Harvest->Mycelia Broth Culture Broth Harvest->Broth Extraction Solvent Extraction (Ethyl Acetate) Mycelia->Extraction Broth->Extraction Analysis Quantification (HPLC at 340 nm) Extraction->Analysis G Precursor Erinacine P Product This compound Precursor->Product Biosynthetic Conversion Other Other Erinacines (e.g., Erinacine A, B) Precursor->Other Biosynthetic Conversion G cluster_media Medium Composition cluster_params Physical Parameters center_node This compound Production Oatmeal Oatmeal Oatmeal->center_node EdaminK Edamin® K EdaminK->center_node CaCO3 CaCO₃ CaCO3->center_node pH pH (7.5) pH->center_node Temp Temperature (24°C) Temp->center_node Time Cultivation Time Time->center_node

References

Application Notes and Protocols for Erinacine C in Traumatic Brain Injury Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for utilizing Erinacine C in animal models of Traumatic Brain Injury (TBI). The information is compiled from recent preclinical studies and is intended to guide researchers in designing and executing their own investigations into the neuroprotective effects of this promising compound.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from a pivotal study investigating the effects of this compound in a rat model of mild Traumatic Brain Injury (mTBI).

Table 1: this compound Dosage and Administration

CompoundDosageAnimal ModelAdministration RouteTreatment Duration
This compound2 mg/kgMale Sprague-Dawley Rats (mTBI)Intraperitoneal InjectionDaily for 6 days post-injury

Source: Lee et al., 2024[1][2][3]

Table 2: Key Molecular and Cellular Outcomes of this compound Treatment

BiomarkerEffectMethod of Analysis
Nrf2UpregulationImmunohistochemistry
Catalase (CAT)UpregulationWestern Blot
Thioredoxin Reductase (TrxR)UpregulationWestern Blot
Superoxide Dismutase (SOD)UpregulationWestern Blot
Brain-Derived Neurotrophic Factor (BDNF)UpregulationNot specified
Iba1 (Microglial activation marker)DownregulationImmunohistochemistry
NeuN (Neuronal nuclei marker)Increased cell counts (neuroprotection)Immunohistochemistry
p-CREBUpregulationNot specified

Source: Lee et al., 2024[1][2][4]

II. Experimental Protocols

This section details the methodologies employed in the cited research for investigating this compound in a TBI animal model.

Animal Model of Mild Traumatic Brain Injury (mTBI)

A weight-drop technique is utilized to induce mTBI in male Sprague-Dawley rats.[2][3] This method creates a focal injury that mimics aspects of human TBI.

  • Apparatus: A guided, free-falling weight onto the exposed skull of an anesthetized rat.

  • Procedure:

    • Anesthetize the rat following approved institutional animal care protocols.

    • Secure the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Position the impactor tip over the desired cortical region (e.g., between bregma and lambda).

    • Release the weight from a predetermined height to induce the injury.

    • Suture the scalp incision.

    • Monitor the animal during recovery from anesthesia.

This compound Administration Protocol
  • Preparation: Dissolve this compound in a suitable vehicle for intraperitoneal injection.

  • Administration:

    • Administer the first dose of this compound (2 mg/kg) shortly after the induction of TBI.[2][3]

    • Continue with daily intraperitoneal injections for the duration of the study (e.g., 6 days).[5][6]

Behavioral Assessment: Beam Walking Test

This test is used to evaluate motor coordination and balance deficits following TBI.[3][4]

  • Apparatus: A narrow wooden or plastic beam elevated above the ground, leading to a goal box.

  • Procedure:

    • Train the rats to traverse the beam before inducing TBI.

    • On specified days post-injury and treatment, place the rat at one end of the beam and record the time taken to cross to the other end.

    • Record any slips or falls as errors.

    • Compare the performance of the this compound-treated group with the TBI control and sham groups.

Immunohistochemistry for Neuroinflammation and Neuronal Survival

This technique is used to visualize and quantify cellular changes in the brain tissue.

  • Tissue Preparation:

    • At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brains and post-fix them in the same fixative.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brains using a cryostat.

  • Staining Procedure:

    • Mount the brain sections on slides.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against Iba1 (for microglia) and NeuN (for neurons).[2][3]

    • Incubate with appropriate fluorescently-labeled secondary antibodies.

    • Mount with a coverslip and DAPI-containing medium to counterstain nuclei.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the number of positive cells or the intensity of the staining in specific brain regions (e.g., cortex and sub-cortex).

Western Blot for Signaling Pathway Analysis

This method is used to detect and quantify the expression of specific proteins involved in the Nrf2 pathway.

  • Protein Extraction:

    • Dissect the brain region of interest (e.g., cortex).

    • Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against Nrf2, Catalase, Thioredoxin Reductase, and SOD.[2]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

III. Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway modulated by this compound and the experimental workflow.

erinacine_c_tbi_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response to TBI & this compound This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Promotes TBI Traumatic Brain Injury Oxidative_Stress Oxidative Stress & Neuroinflammation TBI->Oxidative_Stress Neuroprotection Neuroprotection & Reduced Neuroinflammation Antioxidant_Enzymes Upregulation of: - Catalase - TrxR - SOD Nrf2->Antioxidant_Enzymes Induces BDNF Upregulation of BDNF Nrf2->BDNF Induces Antioxidant_Enzymes->Neuroprotection Contributes to BDNF->Neuroprotection Contributes to experimental_workflow cluster_animal_model Animal Model & Treatment cluster_assessment Assessment TBI_Induction Induce mTBI in Rats (Weight-Drop Method) Treatment_Groups Divide into Groups: - Sham - TBI + Vehicle - TBI + this compound (2 mg/kg) TBI_Induction->Treatment_Groups Daily_Treatment Daily Intraperitoneal Injections (6 Days) Treatment_Groups->Daily_Treatment Behavioral_Testing Behavioral Assessment (Beam Walking Test) Daily_Treatment->Behavioral_Testing Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Testing->Tissue_Collection Histology Immunohistochemistry (Iba1, NeuN) Tissue_Collection->Histology Biochemistry Western Blot (Nrf2, Antioxidant Enzymes) Tissue_Collection->Biochemistry

References

Application Notes and Protocols for Erinacine C in PC12 Cell Neurite Outgrowth Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant interest for its neurotrophic properties. Notably, this compound has been shown to promote neurite outgrowth in rat pheochromocytoma (PC12) cells, a widely used model system for studying neuronal differentiation and neurotrophic factor signaling. This document provides detailed application notes and experimental protocols for utilizing this compound in PC12 cell neurite outgrowth assays, summarizing key quantitative data and outlining the underlying signaling pathways.

The primary mechanism of this compound-induced neurite outgrowth in PC12 cells is indirect. This compound stimulates the production and secretion of Nerve Growth Factor (NGF) in glial cells, such as astrocytoma cell lines (e.g., 1321N1). This conditioned medium, enriched with NGF, subsequently activates the Tropomyosin receptor kinase A (TrkA) on PC12 cells. Activation of TrkA initiates downstream signaling cascades, including the MAPK/ERK, PI3K, and PLCγ pathways, which are crucial for neuronal differentiation and neurite extension[1][2].

Data Presentation

The following table summarizes the quantitative data on the effect of conditioned medium from this compound-treated astrocytoma cells on PC12 cell neurite outgrowth.

Treatment ConditionPercentage of Differentiated PC12 Cells (%)Average Neurite Length (µm)
Control (unconditioned medium)Not specifiedNot specified
Recombinant NGF (200 ng/mL)38.9 ± 2.7120.8 ± 4.5
Conditioned Medium from 1321N1 cells treated with 5 µg/mL this compound30.3 ± 3.3116.2 ± 5.2
Conditioned Medium from 1321N1 cells treated with 5 µg/mL this compound + K252a (TrkA inhibitor)9.9 ± 0.931.9 ± 1.6

Data adapted from Rascher et al., 2020.[2]

Signaling Pathway

The signaling cascade initiated by this compound-induced NGF in PC12 cells leading to neurite outgrowth is depicted below.

ErinacineC_Signaling_Pathway cluster_extracellular Extracellular cluster_PC12 PC12 Cell cluster_downstream Downstream Signaling ErinacineC This compound Astrocytes Astrocytoma Cells (e.g., 1321N1) ErinacineC->Astrocytes NGF NGF Astrocytes->NGF stimulates NGF secretion TrkA TrkA Receptor NGF->TrkA binds & activates PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K MAPK_ERK MAPK/ERK TrkA->MAPK_ERK NeuriteOutgrowth Neurite Outgrowth PLCg->NeuriteOutgrowth PI3K->NeuriteOutgrowth MAPK_ERK->NeuriteOutgrowth

Caption: this compound Signaling Pathway in PC12 Cells.

Experimental Workflow

The general workflow for assessing this compound-induced neurite outgrowth in PC12 cells using a conditioned medium approach is illustrated below.

Experimental_Workflow cluster_step1 Step 1: Prepare Conditioned Medium cluster_step2 Step 2: PC12 Cell Assay cluster_step3 Step 3: Data Acquisition and Analysis CultureAstro Culture Astrocytoma Cells (1321N1) TreatAstro Treat with this compound (e.g., 5 µg/mL) for 48h CultureAstro->TreatAstro CollectCM Collect and Filter Conditioned Medium TreatAstro->CollectCM TreatPC12 Replace Medium with Conditioned Medium CollectCM->TreatPC12 CulturePC12 Culture PC12 Cells on Coated Plates CulturePC12->TreatPC12 IncubatePC12 Incubate for 48-72h to allow differentiation TreatPC12->IncubatePC12 ImageCells Image Cells using Microscopy IncubatePC12->ImageCells QuantifyNeurites Quantify Neurite Outgrowth (% differentiated cells, neurite length) ImageCells->QuantifyNeurites

Caption: Experimental Workflow for this compound Assay.

Experimental Protocols

PC12 Cell Culture

Materials:

  • PC12 cells (ATCC CRL-1721)

  • RPMI-1640 medium

  • Heat-inactivated horse serum (HS)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV or Poly-L-lysine coated culture flasks and plates

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Maintain PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cells.

  • Resuspend the cell pellet in fresh medium and seed onto new collagen-coated flasks.

Preparation of this compound Conditioned Medium

Materials:

  • 1321N1 astrocytoma cells (or other suitable glial cell line)

  • DMEM medium with supplements (as required for the specific cell line)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Culture 1321N1 cells to approximately 70-80% confluency in their standard growth medium.

  • Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 5 µg/mL). Include a vehicle control (medium with the solvent used for this compound).

  • Incubate the cells for 48 hours.

  • Collect the supernatant (conditioned medium).

  • Centrifuge the collected medium to pellet any detached cells and debris.

  • Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and particles.

  • The filtered conditioned medium can be used immediately or stored at -20°C for later use.

Neurite Outgrowth Assay

Materials:

  • Cultured PC12 cells

  • Collagen-coated 24- or 48-well plates

  • This compound conditioned medium

  • Control medium (from vehicle-treated glial cells)

  • Positive control: PC12 growth medium supplemented with NGF (e.g., 50-100 ng/mL)

  • Microscope with imaging capabilities

Procedure:

  • Seed PC12 cells onto collagen-coated plates at a density of 1.5 x 10⁴ to 2.0 x 10⁴ cells/cm².

  • Allow the cells to attach for 24 hours in their standard growth medium.

  • After 24 hours, gently aspirate the growth medium.

  • Add the prepared this compound conditioned medium, control medium, or positive control medium to the respective wells.

  • Incubate the plates for 48 to 72 hours to allow for neurite outgrowth.

  • Observe and capture images of the cells daily using a phase-contrast microscope.

Quantification of Neurite Outgrowth

Procedure:

  • Acquire images from multiple random fields for each experimental condition.

  • Percentage of Differentiated Cells: A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Count the total number of cells and the number of differentiated cells in each field. Calculate the percentage.

  • Neurite Length: Using image analysis software (e.g., ImageJ with the NeuronJ plugin), manually or semi-automatically trace the length of the longest neurite for each differentiated cell.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to compare the different treatment groups. Data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

References

Application Notes and Protocols for Erinacine C in LPS-Induced Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Erinacine C in lipopolysaccharide (LPS)-induced neuroinflammation models. The protocols and data presented are based on established in vitro studies and offer a framework for investigating the anti-neuroinflammatory properties of this compound.

Introduction

Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of various neurodegenerative diseases.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a potent inflammatory response in microglial cells, thereby creating a robust in vitro model of neuroinflammation.[2][3] this compound, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant anti-inflammatory and neuroprotective effects.[2][4][5] This document details the application of this compound in mitigating LPS-induced neuroinflammation in BV2 microglial cells, a commonly used cell line for neuroinflammation research.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects through a dual mechanism: the suppression of the pro-inflammatory NF-κB signaling pathway and the activation of the antioxidant Nrf2/HO-1 pathway.[2][3][5] In LPS-stimulated microglial cells, this compound has been shown to reduce the production of key inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][5][6]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various markers of neuroinflammation in LPS-stimulated BV2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Mediators

Concentration of this compound (µM)Inhibition of NO Production (%)Reduction in IL-6 LevelsReduction in TNF-α Levels
0.1Dose-dependent inhibitionDose-dependent reductionDose-dependent reduction
0.5Dose-dependent inhibitionDose-dependent reductionDose-dependent reduction
1.0Dose-dependent inhibitionDose-dependent reductionDose-dependent reduction
2.531% (maximum inhibition)[2]Significant reduction[2]Significant reduction[2]

Data presented is a summary of findings from Wang et al. (2019).[2]

Table 2: Effect of this compound on Protein Expression in NF-κB and Nrf2/HO-1 Pathways

Concentration of this compound (µM)iNOS ExpressionNF-κB Expressionp-IκBα ExpressionKeap1 ExpressionNrf2 ExpressionHO-1 Expression
0.1Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent increaseDose-dependent increase
0.5Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent increaseDose-dependent increase
1.0Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent increaseDose-dependent increase
2.5Significant decrease[2][7]Significant decrease[4]Significant decrease[4]Significant decrease[2]Significant increase[2]Significant increase[2]

Data presented is a summary of findings from Wang et al. (2019).[2][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: BV2 microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed BV2 cells at a density of 1 × 10^5 cells/mL in appropriate culture plates.[6][7][8]

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1–2.5 µM) for 1 hour.[7][8]

    • Induce neuroinflammation by adding LPS (500 ng/mL) to the culture medium.[7][8]

    • Incubate the cells for 24 hours before downstream analysis.[7][8]

Measurement of Nitric Oxide (NO) Production
  • Method: Griess Reagent Assay.

  • Protocol:

    • After the 24-hour incubation period, collect the cell culture supernatants.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the NO concentration by comparing the absorbance to a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (IL-6 and TNF-α)
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Collect the cell culture supernatants after the 24-hour treatment period.[6][8]

    • Perform the ELISA according to the manufacturer's instructions for the specific IL-6 and TNF-α kits.[6][8]

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell culture supernatants and standards to the wells.

    • Add the detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Protein Expression
  • Target Proteins: iNOS, NF-κB, p-IκBα, IκBα, Keap1, Nrf2, and HO-1.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer to extract total protein.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways

Erinacine_C_Signaling_Pathways cluster_LPS LPS-Induced Inflammation cluster_Erinacine_C This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Pathway Activation TLR4->NFkB_activation IkB IκBα Phosphorylation & Degradation NFkB_activation->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory Inflammation Neuroinflammation Pro_inflammatory->Inflammation ErinacineC This compound ErinacineC->IkB Inhibits Keap1 Keap1 Inhibition ErinacineC->Keap1 Inhibits Nrf2_pathway Nrf2 Pathway Activation Nrf2 Nrf2 Nuclear Translocation Nrf2_pathway->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Anti_inflammatory Anti-inflammatory Effect HO1->Anti_inflammatory Anti_inflammatory->Inflammation Inhibits

Caption: this compound signaling in LPS-induced neuroinflammation.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture BV2 Cell Culture (1x10^5 cells/mL) start->cell_culture pretreatment Pre-treatment with this compound (0.1-2.5 µM) for 1h cell_culture->pretreatment lps_stimulation LPS Stimulation (500 ng/mL) for 24h pretreatment->lps_stimulation griess_assay Griess Assay for NO lps_stimulation->griess_assay elisa ELISA for IL-6, TNF-α lps_stimulation->elisa western_blot Western Blot for Protein Expression lps_stimulation->western_blot data_analysis Data Analysis & Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Workflow for studying this compound in LPS models.

References

Erinacine C: A Powerful Tool for Investigating and Mitigating Oxidative Stress in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol Guide for Researchers

Introduction

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, is emerging as a potent neuroprotective agent with significant therapeutic potential for neurodegenerative diseases. A growing body of evidence highlights its ability to counteract oxidative stress and neuroinflammation, key pathological features in a range of neurological disorders. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for utilizing this compound to study and ameliorate oxidative stress in neuronal cell models.

This compound exerts its protective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of a suite of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1).[1][2] Concurrently, this compound demonstrates potent anti-inflammatory properties by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, thereby reducing the production of inflammatory mediators that contribute to neuronal damage.[3]

These dual activities make this compound an invaluable research tool for elucidating the mechanisms of oxidative stress-induced neuronal injury and for the preclinical evaluation of novel neuroprotective strategies.

Data Presentation

The following tables summarize the quantitative effects of this compound in relevant cell-based assays, providing a clear overview of its efficacy in mitigating oxidative and inflammatory insults.

Table 1: Effect of this compound on Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediators in BV2 Microglial Cells [3][4]

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of LPS control)IL-6 Production (% of LPS control)TNF-α Production (% of LPS control)iNOS Protein Expression (% of LPS control)
LPS (500 ng/mL)-100100100100
LPS + this compound0.1~90~95~90~95
LPS + this compound0.5~75~80~70~80
LPS + this compound1.0~60~65~55~70
LPS + this compound2.5~45~50~40~60

Table 2: Effect of this compound on NF-κB and Nrf2 Signaling Pathways in BV2 Microglial Cells [3][4]

TreatmentConcentration (µM)Nuclear NF-κB p65 Expression (% of LPS control)Phospho-IκBα Expression (% of LPS control)Nuclear Nrf2 Expression (% of control)HO-1 Protein Expression (% of control)
Control---100100
LPS (500 ng/mL)-100100--
LPS + this compound2.5~30~61--
This compound0.1--~120~110
This compound0.5--~150~130
This compound1.0--~180~160
This compound2.5--~220~200

Table 3: Neuroprotective Effects of Hericium erinaceus Standardized Aqueous Extract (HESAE) on Corticosterone-Induced Oxidative Stress in PC-12 Cells [5][6]

TreatmentConcentration (mg/mL)Cell Viability (% of control)LDH Release (% of control)SOD Activity (% of control)CAT Activity (% of control)
Control-100100100100
Corticosterone (400 µM)-~50~200~75~79
Corticosterone + HESAE0.25~60~175~85~79
Corticosterone + HESAE0.5~70~150~90~90
Corticosterone + HESAE1.0~80~125~95Not Tested

Note: HESAE is an extract and not pure this compound. The concentration of this compound within the extract is not specified in the cited study.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects on neuronal oxidative stress.

Protocol 1: Induction of Oxidative Stress in Neuronal Cells

This protocol describes two common methods for inducing oxidative stress in cultured neuronal cells.

A. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress [2][7]

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC-12, or primary neurons) in appropriate culture vessels and allow them to adhere and differentiate as required.

  • This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) in fresh culture medium for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free culture medium. Typical concentrations for inducing oxidative stress in neuronal cells range from 50 to 500 µM.[2] The optimal concentration should be determined empirically for each cell type.

  • Treatment: Remove the this compound-containing medium and expose the cells to the H₂O₂ solution for a duration of 30 minutes to 24 hours, depending on the desired severity of the insult and the specific cell line.[3][7]

  • Assessment: Following the H₂O₂ treatment, proceed with downstream assays to measure cell viability (e.g., MTT or LDH assay), reactive oxygen species (ROS) production (Protocol 2), and protein expression (Protocol 3).

B. Glutamate-Induced Excitotoxicity and Oxidative Stress [4][8]

  • Cell Seeding: Plate primary cortical neurons or other glutamate-sensitive neuronal cell lines.

  • This compound Pre-treatment: Pre-incubate the cells with this compound as described in Protocol 1A, step 2.

  • Induction of Excitotoxicity: Prepare a fresh solution of L-glutamate in a low-magnesium or magnesium-free buffer to enhance NMDA receptor activation. A typical concentration range to induce excitotoxicity is 10-500 µM.[8][9]

  • Treatment: Expose the neurons to the glutamate solution for a short duration (e.g., 10-30 minutes) to trigger excitotoxic cascades, followed by a wash and incubation in fresh, glutamate-free medium for 24-48 hours to allow for the development of oxidative stress and cell death.[8]

  • Assessment: Evaluate neuronal viability, ROS levels, and relevant protein markers as described in Protocol 1A, step 5.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

  • Cell Treatment: Treat neuronal cells with an oxidative stressor and/or this compound as described in Protocol 1.

  • DCFH-DA Loading: Following treatment, wash the cells once with warm, serum-free medium.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

  • Data Normalization: Normalize the fluorescence intensity to the protein concentration in each well, determined by a standard protein assay (e.g., BCA or Bradford assay), to account for differences in cell number.

Protocol 3: Western Blot Analysis of Nrf2, HO-1, and NF-κB Pathway Proteins

This protocol details the detection of key proteins involved in the antioxidant and inflammatory signaling pathways modulated by this compound.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For analysis of nuclear proteins (Nrf2, NF-κB), perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, Keap1, NF-κB p65, phospho-IκBα, IκBα) and a loading control (e.g., β-actin, GAPDH, or Lamin B1 for nuclear fractions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.

erinacine_c_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits IKK IKK This compound->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Oxidative Stress Oxidative Stress Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS)->IKK Activates ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant Genes SOD, CAT, HO-1 ARE->Antioxidant Genes Upregulates Antioxidant Genes->Oxidative Stress Reduces Pro-inflammatory Genes iNOS, TNF-α, IL-6 NF-κB_n->Pro-inflammatory Genes Upregulates

Caption: Signaling pathway of this compound in neuronal cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays A Seed Neuronal Cells B Pre-treat with this compound A->B C Induce Oxidative Stress (e.g., H₂O₂, Glutamate) B->C D Cell Viability Assay (MTT, LDH) C->D E ROS Measurement (DCFH-DA) C->E F Western Blot Analysis (Nrf2, HO-1, NF-κB) C->F

Caption: Experimental workflow for studying this compound.

logical_relationship This compound This compound Nrf2 Activation Nrf2 Activation This compound->Nrf2 Activation NF-κB Inhibition NF-κB Inhibition This compound->NF-κB Inhibition Antioxidant Defense Antioxidant Defense Nrf2 Activation->Antioxidant Defense Neuroprotection Neuroprotection Antioxidant Defense->Neuroprotection Reduced Neuroinflammation Reduced Neuroinflammation NF-κB Inhibition->Reduced Neuroinflammation Reduced Neuroinflammation->Neuroprotection

Caption: Logical relationship of this compound's neuroprotective effects.

References

Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP-qPCR) for Nrf2 Binding After Erinacine C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant neuroprotective and anti-inflammatory properties.[1][2][3] A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][3][6] this compound treatment has been shown to inhibit Keap1, leading to the stabilization and nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, thereby upregulating their expression and bolstering cellular defense against oxidative stress.[6][7][8]

Chromatin immunoprecipitation (ChIP) followed by quantitative polymerase chain reaction (qPCR) is a powerful technique to investigate the in vivo binding of transcription factors to specific genomic regions. This application note provides a detailed protocol for performing ChIP-qPCR to quantify the binding of Nrf2 to the AREs of its target genes in response to this compound treatment.

Data Presentation

A study by Lee et al. (2024) demonstrated the enhanced binding of Nrf2 to the promoter regions of several antioxidant genes in primary mixed glial cells following treatment with this compound. The results from their ChIP-qPCR analysis are summarized below.

Target GeneTreatment GroupNrf2 Binding (Fold Enrichment over Control)
BDNF This compound4.5
CAT This compound3.8
TrxR This compound4.2
SOD This compound3.5
BDNF Control1.0
CAT Control1.0
TrxR Control1.0
SOD Control1.0

Table 1: Quantitative analysis of Nrf2 binding to the promoter regions of Brain-Derived Neurotrophic Factor (BDNF), Catalase (CAT), Thioredoxin Reductase (TrxR), and Superoxide Dismutase (SOD) in mixed glial cells treated with this compound. Data is presented as fold enrichment relative to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

Nrf2_Signaling_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nu Nrf2_nu Nrf2_cyto->Nrf2_nu translocation Erinacine_C Erinacine_C Cellular_Protection Cellular_Protection

ChIP_qPCR_Workflow start 1. Cell Culture & this compound Treatment crosslinking 2. Crosslinking (Formaldehyde) start->crosslinking lysis 3. Cell Lysis & Chromatin Shearing crosslinking->lysis ip 4. Immunoprecipitation (Anti-Nrf2 Antibody) lysis->ip wash 5. Wash & Elute ip->wash reverse 6. Reverse Crosslinks & DNA Purification wash->reverse qpcr 7. qPCR Analysis reverse->qpcr analysis 8. Data Analysis (Fold Enrichment) qpcr->analysis result Result: Quantified Nrf2 Binding analysis->result

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Line: Primary mixed glial cells or a relevant neuronal cell line (e.g., BV2 microglial cells).

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentration of this compound (e.g., 0.1-10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[9] The optimal concentration and time should be determined empirically for the specific cell line and experimental goals.

2. Chromatin Immunoprecipitation (ChIP)

This protocol is a generalized procedure and may require optimization.

  • Crosslinking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature with gentle shaking.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). The optimal shearing conditions should be determined empirically.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G beads.

    • Save a small aliquot of the pre-cleared chromatin as "input" control.

    • Incubate the remaining chromatin overnight at 4°C with an anti-Nrf2 antibody or a negative control antibody (e.g., normal rabbit IgG).

    • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using an elution buffer.

  • Reverse Crosslinking and DNA Purification:

    • Add NaCl to the eluted chromatin and the input samples and incubate at 65°C for several hours to reverse the crosslinks.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit or phenol/chloroform extraction followed by ethanol precipitation.

3. Quantitative PCR (qPCR)

  • Primer Design: Design qPCR primers that amplify a 100-200 bp region within the promoter of the Nrf2 target genes of interest (e.g., BDNF, CAT, TrxR, SOD), specifically flanking the putative ARE.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green-based master mix.

    • Include the immunoprecipitated DNA, input DNA, and negative control IgG DNA as templates.

    • Run the qPCR on a real-time PCR instrument.

4. Data Analysis

The "fold enrichment" method is commonly used to present ChIP-qPCR data.

  • Calculate ΔCt:

    • ΔCt [normalized ChIP] = Ct [ChIP] - (Ct [Input] - Log2(Input Dilution Factor))

    • The Input Dilution Factor accounts for the smaller amount of input DNA used in the qPCR reaction compared to the ChIP sample. For example, if 1% of the input is used, the dilution factor is 100.

  • Calculate Fold Enrichment:

    • Fold Enrichment = 2^(-ΔΔCt)

    • Where ΔΔCt = ΔCt [Nrf2 ChIP] - ΔCt [IgG ChIP]

This calculation will yield the enrichment of Nrf2 binding at the specific gene promoter relative to the non-specific background signal. The fold enrichment for the vehicle-treated control is typically set to 1 for comparison.

Conclusion

This application note provides a framework for utilizing ChIP-qPCR to investigate the molecular mechanism of this compound's neuroprotective effects through the Nrf2 signaling pathway. By quantifying the binding of Nrf2 to the promoter regions of its target antioxidant genes, researchers can gain valuable insights into the compound's efficacy and mechanism of action, which is crucial for the development of novel therapeutics for neurodegenerative and inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Extraction of Erinacine C from Mycelium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solvent extraction of Erinacine C from Hericium erinaceus mycelium.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from Hericium erinaceus mycelium?

A1: Ethanol is a commonly used and effective solvent for this compound extraction.[1][2][3] Aqueous ethanol solutions, particularly around 65-70%, have been shown to be more effective than pure ethanol, as they can enhance extraction selectivity and yield.[4][5] While ethyl acetate is also used, it is often employed in subsequent fractionation and purification steps rather than the initial extraction.[2][5]

Q2: My this compound yield is consistently low. What factors could be contributing to this?

A2: Several factors can lead to low this compound yields. These include:

  • Sub-optimal Solvent-to-Material Ratio: An insufficient volume of solvent may not be adequate to fully extract the compound from the mycelial mass. Ratios between 30:1 and 32:1 mL/g have been identified as optimal.[1][6][7]

  • Inadequate Extraction Time or Temperature: The extraction process is time and temperature-dependent. Optimal conditions are often around 30-45 minutes at approximately 62°C.[1][6][7][8] Exceeding the optimal temperature (e.g., above 70°C) can lead to the degradation of this compound.[3]

  • Inefficient Cell Wall Disruption: The rigid cell walls of the mycelium can hinder solvent penetration. Pre-treatment methods such as enzymatic hydrolysis (using cellulase) or mild acid hydrolysis can significantly improve extraction efficiency by breaking down the cell walls.[1][3][9]

  • Improper Mycelium Preparation: The mycelium should be properly dried and ground into a fine powder to maximize the surface area available for solvent interaction.[2][10]

Q3: Can I use methods other than standard solvent extraction to improve efficiency?

A3: Yes, several techniques can enhance extraction efficiency. Ultrasound-assisted extraction (UAE) can improve yield by using ultrasonic waves to disrupt cell walls and enhance mass transfer.[8][11] Combining pre-treatment methods like enzymatic and acid hydrolysis with reflux extraction has also been shown to significantly increase the yield of erinacines.[6][9]

Q4: How can I minimize the co-extraction of impurities?

A4: Optimizing the solvent system is key. Using an aqueous ethanol mixture (e.g., 70% ethanol) can offer better selectivity compared to pure solvents.[5] Subsequent purification steps, such as liquid-liquid partitioning with a solvent like ethyl acetate followed by column chromatography (e.g., silica gel or Sephadex LH-20), are typically necessary to isolate this compound from other co-extracted compounds.[2]

Q5: What are the recommended storage conditions for the mycelium and the final extract?

A5: Lyophilized (freeze-dried) and powdered mycelium should be stored in a desiccator at room temperature to prevent moisture absorption and degradation.[2] The final this compound extract should be stored in a cool, dark place, and for long-term storage, refrigeration or freezing is recommended to maintain its stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete extraction due to insufficient solvent penetration.Increase the solvent-to-material ratio to an optimal range of 30:1 to 32:1 mL/g.[1][7]
Sub-optimal extraction parameters.Optimize the extraction time and temperature. A common starting point is 30-45 minutes at 62°C.[1][8]
Intact mycelial cell walls hindering solvent access.Implement a pre-treatment step such as enzymatic hydrolysis with cellulase or a mild acid soak.[3][9]
Degradation of this compound Excessive heat during extraction.Ensure the extraction temperature does not exceed 70°C, as higher temperatures can degrade the compound.[3]
Prolonged extraction time.Avoid unnecessarily long extraction times, as this can lead to the degradation of the target molecule. An extraction time of around 30 minutes is often optimal.[3]
High Level of Impurities in Extract Poor solvent selectivity.Use an aqueous ethanol solution (e.g., 70%) instead of a pure solvent to improve the selectivity of the extraction.[5]
Inadequate purification.Perform post-extraction purification steps such as liquid-liquid extraction with ethyl acetate and subsequent column chromatography.[2]
Inconsistent Results Between Batches Variation in raw material.Ensure the mycelium is from a consistent source and is properly dried and powdered to a uniform particle size.[10]
Inconsistent experimental conditions.Strictly control all extraction parameters, including solvent-to-material ratio, temperature, and time for each batch.

Data Presentation

Table 1: Optimal Parameters for this compound Solvent Extraction

ParameterOptimal Range/ValueSource(s)
Solvent 65-70% Ethanol in water[3][5][7]
Solvent-to-Material Ratio 30:1 - 32:1 mL/g[1][3][7]
Extraction Temperature 62°C - 70°C[1][3][7]
Extraction Time 30 - 45 minutes[1][3][8]

Experimental Protocols

Protocol 1: Standard Ethanol Reflux Extraction
  • Preparation of Mycelium: Dry the Hericium erinaceus mycelium and grind it into a fine powder (e.g., to pass through a 60-mesh sieve).[9]

  • Solvent Addition: Accurately weigh the powdered mycelium and place it in a round-bottom flask. Add 95% ethanol at a liquid-to-material ratio of 30:1 (v/w).[3]

  • Reflux Extraction: Heat the mixture to 60°C and maintain a gentle reflux for 30 minutes.[3]

  • Filtration: After extraction, cool the mixture and filter it to separate the extract from the solid mycelial residue.

  • Concentration: Concentrate the filtrate under a vacuum using a rotary evaporator to obtain the crude extract.

Protocol 2: Enhanced Extraction with Enzymatic and Acid Pre-treatment
  • Mycelium Preparation: Dry and powder the Hericium erinaceus mycelium as described in Protocol 1.

  • Enzymatic Hydrolysis:

    • Add water to the mycelium powder at a 10:1 mL/g ratio.

    • Adjust the pH to 4.5 using hydrochloric acid.

    • Add cellulase (e.g., at a 1:100 enzyme-to-mycelium mass ratio).

    • Incubate in a constant temperature water bath at 50°C for 90 minutes.[9]

    • Deactivate the enzyme by boiling for 10-30 minutes.[9]

  • Acid Soaking:

    • Cool the solution and adjust the pH to 2 with hydrochloric acid.

    • Allow the mixture to soak for 24 hours.[9]

  • Solvent Extraction:

    • Distill off the water to obtain the solid residue.

    • Add 60-95% ethanol to the residue and perform reflux extraction for 10-60 minutes.[9]

  • Filtration and Concentration:

    • Filter the extract twice.

    • Evaporate the solvent from the filtrate to obtain the crude extract.[9]

Visualizations

experimental_workflow cluster_prep Mycelium Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification (Optional) start Start: Dried Mycelium grind Grind to Fine Powder start->grind add_solvent Add Solvent (e.g., 65-95% Ethanol) grind->add_solvent reflux Reflux Extraction (e.g., 62°C, 30 min) add_solvent->reflux filter Filter to Separate Solids reflux->filter concentrate Concentrate Under Vacuum (Rotary Evaporator) filter->concentrate partition Liquid-Liquid Partition (e.g., with Ethyl Acetate) concentrate->partition chromatography Column Chromatography partition->chromatography end End: Purified this compound chromatography->end

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Sub-optimal Parameters? start->cause1 cause2 Inefficient Cell Disruption? start->cause2 cause3 Degradation? start->cause3 solution1 Optimize Temp, Time, & Solvent Ratio cause1->solution1 Yes solution2 Implement Pre-treatment (Enzymatic/Acid) cause2->solution2 Yes solution3 Lower Temp & Shorten Time cause3->solution3 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purity Assessment of Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of isolated or synthesized Erinacine C.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and reliable methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used for purity assessment, although it may have lower sensitivity for detecting minor impurities compared to chromatographic methods.[1]

Q2: What type of HPLC column is recommended for this compound analysis?

A2: Reversed-phase C18 columns are most frequently used for the chromatographic separation of this compound.[1][3][5] Specific examples include Kinetex C18 and Supersil AQ-C18 columns.[1]

Q3: What are the typical mobile phases used in HPLC analysis of this compound?

A3: A gradient elution using a mixture of water and a polar organic solvent is standard. Commonly, the mobile phase consists of water with a small percentage of formic acid (A) and acetonitrile or methanol with formic acid (B).[1][4] An isocratic elution with acetonitrile and water has also been reported.[3]

Q4: At what wavelength should I monitor the HPLC analysis of this compound?

A4: this compound can be monitored at various UV wavelengths, with 210 nm, 280 nm, and 340 nm being commonly used.[1][2][3] Detection at 340 nm has been specifically mentioned for observing the retention time peak of this compound.[2][3]

Q5: What are the potential impurities I should be aware of when analyzing this compound?

A5: Potential impurities include other structurally related erinacines (e.g., erinacine A, B, P, S), isomers, and analogues.[1][6][7] Co-extracted compounds from the natural source (Hericium erinaceus mycelia) are also a significant source of impurities.[1] During isolation, impurities can also be introduced from plastic filtration materials.[1]

Q6: Can I use Mass Spectrometry for this compound purity assessment?

A6: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Q-TOF, is a powerful technique.[2][7][8] It not only helps in confirming the identity of this compound by its mass-to-charge ratio (m/z) but also aids in identifying and characterizing impurities.[2][7] The parent ion of this compound has been detected at an m/z of 479.26590.[2]

Q7: What is a typical purity level for isolated this compound?

A7: Purity levels of over 95% are often reported for isolated this compound.[3][9] One study reported achieving a chromatographic purity of 97.4% for Erinacine A, a closely related compound, using a two-dimensional chromatographic method.[1][6]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the HPLC column.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.[1]- Allow sufficient time for column equilibration between runs.
Ghost Peaks - Contaminants in the mobile phase or from the injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phases.- Flush the injector and sample loop with a strong solvent.- Inject a blank run to check for carryover.
Low Signal Intensity - Low sample concentration- Incorrect detection wavelength- Detector malfunction- Concentrate the sample if possible.- Verify the optimal UV detection wavelength for this compound (e.g., 210, 280, or 340 nm).[1][2][3]- Check the detector lamp and perform a diagnostic test.
Co-elution with Impurities - Insufficient chromatographic resolution- Optimize the gradient elution profile (e.g., adjust the slope or duration).[1]- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Adjust the mobile phase composition or pH.
LC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Ionization of this compound - Inappropriate ionization source settings- Mobile phase incompatibility with ESI- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase additives (e.g., formic acid) are compatible with ESI and promote ionization.
Mass Inaccuracy - Instrument calibration drift- Perform a mass calibration of the mass spectrometer using a known standard.
Contaminant Ions in the Spectrum - Contaminated solvents, glassware, or sample- Use high-purity solvents and thoroughly clean all glassware.- Prepare a blank sample to identify the source of contamination.
In-source Fragmentation - High source temperature or cone voltage- Reduce the source temperature and/or cone voltage to minimize fragmentation of the parent ion.

Experimental Protocols

Table 1: HPLC Method Parameters for this compound Purity Assessment
ParameterMethod 1Method 2
HPLC System Agilent 1260 with DAD[3]Vanquish UPLC with CAD[1]
Column Supersil AQ-C18 (5 µm, 250 x 4.6 mm)[3]Kinetex C18 (2.6 µm, 100 x 4.6 mm)[1]
Mobile Phase A Water[3]0.1% Formic acid in water[1]
Mobile Phase B Acetonitrile[3]0.1% Formic acid in acetonitrile[1]
Elution Mode Isocratic (55:45 v/v Acetonitrile:Water)[3]Gradient[1]
Flow Rate 1.0 mL/min[3]1.5 mL/min[1]
Column Temperature 25 °C[3]40 °C[1]
Injection Volume 5 µL[3]10 µL[1]
Detection UV at 340 nm[3]CAD and UV at 210, 280, 340 nm[1]
Retention Time ~11.2 min (Erinacine A)[3]~10.5 min (this compound)[2]
Table 2: LC-MS Method Parameters for this compound Identification
ParameterMethod Details
LC System Vanquish™ Flex Binary UPLC System[4]
Column Kinetex XB-C18 100 Å (2.6 µm, 100 x 4.6 mm)[4]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B 94.9% Methanol / 5% Acetonitrile / 0.1% Formic acid[4]
Gradient 0–8 min, 5% to 70% B; 8–15 min, 70% to 100% B; 15–20 min, 100% B; 20–24 min, 100% to 5% B; 24–28 min, 5% B[4]
Flow Rate 0.7 mL/min[4]
Column Temperature 30 °C[4]
Mass Spectrometer Thermo® Scientific Q-Exactive™ Orbitrap[4]
Ionization Mode ESI Negative[4]
Spray Voltage 3.6 kV[4]
Data Acquisition Full-MS/DDMS2[4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Purity Assessment Isolation Isolation/Synthesis of this compound Dissolution Dissolve in appropriate solvent (e.g., 70% Ethanol) Isolation->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS NMR NMR Analysis Filtration->NMR Peak_Integration Peak Integration & Area Normalization HPLC->Peak_Integration Impurity_ID Impurity Identification (MS/NMR) LCMS->Impurity_ID NMR->Impurity_ID Purity_Calculation Purity Calculation (%) Peak_Integration->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report Impurity_ID->Final_Report

Caption: Workflow for this compound Purity Assessment.

Caption: Logical Flow for Troubleshooting Analytical Issues.

References

Enhancing Erinacine C production using different wood substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance Erinacine C production from Hericium erinaceus using various wood and agricultural substrates.

Frequently Asked Questions (FAQs)

Q1: Which cultivation method is better for Erinacine production, solid-state or submerged fermentation?

A1: Both methods can yield Erinacines, but they are optimized differently. Solid-state cultivation often simulates the natural growing conditions of the fungus and can produce high specific yields of certain Erinacines, like Erinacine A[1][2]. Submerged fermentation allows for greater control over environmental parameters, potentially leading to higher biomass and volumetric productivity of other compounds like this compound[3][4]. The choice depends on the target Erinacine and the desired scale of production. Erinacine biosynthesis is substantially greater in mycelia compared to the fruit body tissue[5][6].

Q2: What is the optimal temperature for Hericium erinaceus mycelial growth?

A2: The optimal temperature for mycelial growth is generally around 25°C[1][7]. Growth is significantly slower at temperatures of 15°C or 30°C[1].

Q3: Does the pH of the culture medium affect Erinacine production?

A3: Yes, pH is a critical factor. For this compound production in submerged cultures, a stable pH of 7.5, maintained with a buffer like HEPES, has been shown to be effective[3][4]. For Erinacine A, a more acidic initial pH of 4.5 has been reported to positively affect both mycelial growth and production[8].

Q4: Can I use the fruiting body of Hericium erinaceus to extract this compound?

A4: It is generally not recommended. Erinacines are primarily produced in the mycelium of Hericium erinaceus[5][6]. Fruiting bodies typically do not contain detectable amounts of these compounds, and the genes responsible for Erinacine biosynthesis are consistently downregulated in fruit body tissue compared to mycelial tissue[5][9].

Q5: What is the relationship between Erinacine P and this compound?

A5: Erinacine P is a metabolic precursor to this compound[8][9][10]. During fermentation, the concentration of Erinacine P may decrease over time as it is converted into this compound[8]. Monitoring the levels of both compounds can provide insights into the biosynthesis kinetics.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Yield 1. Suboptimal Substrate: The chosen wood or grain substrate may lack necessary nutrients or have an incorrect C/N ratio.[5][11] 2. Incorrect Cultivation Stage: this compound biosynthesis is growth-phase dependent and occurs mainly in the first six days of main cultivation.[3] 3. Inappropriate pH: The pH may be drifting out of the optimal range (around 7.5 for this compound).[3] 4. Wrong Tissue Type: Attempting to extract from fruiting bodies instead of mycelium.[5][6]1. Test different substrates. Corn kernel has shown high mycelial biomass and Erinacine A yield.[1][7] For this compound, oatmeal is a crucial component in submerged cultures.[3][8] Consider supplementing sawdust with rice bran or other nitrogen sources.[11][12] 2. Optimize harvest time. Conduct a time-course experiment to determine the peak production period for your specific strain and conditions. 3. Use a buffered medium. For submerged cultures, incorporate a buffer such as 100 mM HEPES to maintain a stable pH.[3] 4. Ensure you are using mycelium. Erinacines are secondary metabolites found almost exclusively in the mycelial biomass.[5]
Inconsistent Results Between Batches 1. Substrate Variability: Natural substrates like wood can have inconsistent composition. 2. Inoculum Viability: The age or health of the mycelial inoculum may vary. 3. Environmental Fluctuations: Minor changes in temperature, humidity, or aeration can impact secondary metabolite production.[7]1. Standardize substrate sourcing and preparation. For solid-state fermentation, control particle size; smaller particles (<2.38 mm) have been shown to dramatically increase the specific yield of Erinacine A.[1][7] 2. Standardize inoculum preparation. Use a consistent amount and age of inoculum for each experiment.[13] 3. Tightly control environmental parameters. Use calibrated incubators and bioreactors to maintain consistent conditions.
Difficulty in Extracting/Quantifying this compound 1. Inefficient Extraction Solvent: The chosen solvent may not be optimal for this compound. 2. Suboptimal Extraction Method: The duration, temperature, or physical method of extraction may be insufficient.[14][15][16] 3. Incorrect HPLC Parameters: The HPLC method (column, mobile phase, detection wavelength) may not be properly set for this compound.[17]1. Optimize the extraction solvent. 70% ethanol has been confirmed as an optimal solvent for Erinacine A and ergosterol.[16] For crude extracts, 75% ethanol followed by partitioning with ethyl acetate is also used.[13] 2. Optimize the extraction procedure. A 24-hour extraction in a 50°C water bath has been shown to be effective.[16] Other methods include ultrasonication to improve efficiency.[1][14] 3. Use established HPLC methods. A common method involves a C18 column with a mobile phase like acetonitrile-water and UV detection at 340 nm.[13][17]

Data on Erinacine Production with Different Substrates

The following table summarizes the impact of various substrates on the production of Erinacines by Hericium erinaceus based on solid-state fermentation studies.

SubstrateCultivation TypeMycelial Biomass (mg/g substrate)Specific Erinacine A Yield (mg/g biomass)Key Additives/ConditionsReference
Corn KernelSolid-State63.7312.53Particle size >4 mm[1]
Corn KernelSolid-State57.2560.15Particle size <2.38 mm[1]
Corn KernelSolid-State50.24165.36Particle size <2.38 mm, 10 mM ZnSO₄·7H₂O[1][7]
Polished RiceSolid-State39.1213.43-[1]
Brown RiceSolid-State62.153.69-[1]
Adlay KernelSolid-State21.3912.01-[1]
Red BeansSolid-State23.076.06-[1]
Eucalyptus Wood (100%)Solid-StateNot ReportedVaried Erinacine ProfileSubstrate for producing erinacine-enriched mycelia.[11]
Rubber Wood (100%)Solid-StateNot ReportedVaried Erinacine ProfileSubstrate for producing erinacine-enriched mycelia.[11]
Eucalyptus (40%) + Rubber Wood (60%)Solid-StateNot ReportedVaried Erinacine ProfileThis combination showed significant positive effects on cognitive markers in a mouse model.[11]

Experimental Protocols & Visualizations

Diagram: Erinacine Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic relationship between key Erinacine compounds. Erinacine P serves as a crucial intermediate in the formation of Erinacines A and C.

Erinacine_Biosynthesis cluster_0 Known Metabolic Steps Precursors Cyathane Diterpenoid Scaffold Erinacine_P Erinacine P Precursors->Erinacine_P eri Genes Erinacine_C This compound Erinacine_P->Erinacine_C eri Genes Erinacine_A Erinacine A Erinacine_P->Erinacine_A Unknown Enzymes

Caption: Proposed biosynthesis pathway of Erinacines C and A from the precursor Erinacine P.[9][18]

Protocol 1: Solid-State Cultivation for Erinacine Production

This protocol is adapted from methodologies designed to enhance Erinacine A production.[1][7]

  • Substrate Preparation:

    • Select a substrate (e.g., corn kernel, sawdust supplemented with rice bran).[1][11]

    • Grind the substrate to the desired particle size. A smaller particle size (<2.38 mm) is recommended for higher specific yield.[1]

    • Place a measured amount of the dry substrate into glass cultivation jars and add deionized water (e.g., 100g substrate with 50 mL DI water).

    • Sterilize the jars by autoclaving at 121°C for 20 minutes.

  • Inoculation:

    • Prepare a liquid seed culture of Hericium erinaceus by growing it in a suitable broth (e.g., MYG medium) for 10 days at 25°C with shaking.[13]

    • Homogenize the seed culture.

    • In a sterile environment, inoculate each substrate jar with a standardized volume of the homogenized seed culture.

  • Incubation:

    • Incubate the jars at 25°C for 20-30 days in the dark.[1]

  • Harvesting and Processing:

    • After the incubation period, harvest the entire content of the jars (myceliated substrate).

    • Dry the biomass in an oven at 50°C for 5 days or until a constant weight is achieved.[1]

    • Grind the dried biomass into a fine powder for extraction.

Diagram: General Experimental Workflow

This workflow outlines the key stages of an experiment designed to produce and quantify this compound.

Experimental_Workflow arrow arrow Start Start Substrate 1. Substrate Selection & Preparation (e.g., Wood, Grain) Sterilization 2. Sterilization (Autoclave) Substrate->Sterilization Inoculation 3. Inoculation with H. erinaceus Sterilization->Inoculation Incubation 4. Incubation (Solid-State or Submerged) Inoculation->Incubation Harvest 5. Harvest Mycelial Biomass Incubation->Harvest Extraction 6. Solvent Extraction (e.g., 70% Ethanol) Harvest->Extraction Analysis 7. Quantification (HPLC) Extraction->Analysis End End

Caption: A generalized workflow for this compound production and analysis.

Protocol 2: Erinacine Extraction and Quantification

This protocol provides a general method for extracting and quantifying Erinacines from dried mycelial biomass.

  • Extraction:

    • Weigh 2g of dried, powdered mycelial biomass and place it in a flask.[16]

    • Add 20 mL of 70% ethanol.[16]

    • Macerate in a water bath at 50°C for 24 hours, with intermittent shaking. Alternatively, use ultrasonication for 1 hour.[1][16]

    • Centrifuge the extract at >7000 x g for 10 minutes to pellet the solid debris.[1]

    • Collect the supernatant.

  • Sample Preparation:

    • Filter the supernatant through a 0.22 µm PTFE or similar syringe filter prior to analysis.[1][16]

  • HPLC Quantification:

    • HPLC System: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

    • Column: C18 column (e.g., 5 µm, 250 x 4.6 mm).[1][13]

    • Mobile Phase: Isocratic elution with acetonitrile-water (55:45 v/v).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detection at 340 nm.[13][17]

    • Injection Volume: 5-20 µL.[1][13]

    • Quantification: Calculate the concentration of this compound by comparing the peak area from the sample to a standard curve prepared with a purified this compound standard.

References

Technical Support Center: High-Speed Counter-Current Chromatography (HSCCC) for Erinacine C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for the purification of Erinacine C using High-Speed Counter-Current Chromatography (HSCCC).

Troubleshooting Guide

This section addresses specific issues that may arise during the HSCCC separation of this compound, offering step-by-step solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Overlapping Peaks - Inappropriate solvent system- Low stationary phase retention- Sample overload- Flow rate too high- Optimize Solvent System: The selection of a suitable two-phase solvent system is a critical factor.[1][2] An ideal partition coefficient (K) for the target compound is typically between 0.5 and 2.0.[1][2] For compounds similar to this compound, like Erinacine A, a two-phase solvent system of n-hexane/ethyl acetate/methanol/water has been used successfully.[1][3][4][5] Experiment with different ratios to achieve the optimal K value for this compound.- Increase Stationary Phase Retention: Reduce the flow rate of the mobile phase. Ensure the column is properly equilibrated before injection.- Reduce Sample Load: A lower sample concentration can improve peak shape and resolution.- Decrease Flow Rate: A slower flow rate allows for more efficient partitioning between the two phases, often leading to better separation.[6]
Emulsion Formation - Vigorous mixing of phases- Particulate matter in the sample or solvent- Allow Phases to Settle: After preparing the solvent system, allow the two phases to fully separate before use. Degassing the solvents via sonication can also help.[2]- Filter Sample and Solvents: Ensure both the sample solution and the solvents are filtered through a 0.22 or 0.45 µm filter before use to remove any particulates.[7]
High Back Pressure - Clogged frit or tubing- Precipitated buffer or sample in the system- High viscosity of the mobile phase- System Flush: Flush the system with a solvent that can dissolve potential precipitates. For reversed-phase systems, a high concentration of organic solvent is effective.[8]- Check for Blockages: Systematically check fittings, tubing, and frits for any obstructions.- Mobile Phase Viscosity: If using a highly viscous mobile phase, consider adjusting the composition or increasing the operating temperature to reduce viscosity.[8]
Target Compound Elutes Too Quickly (Low K value) - Solvent system is too polar or non-polar for the analyte- Adjust Solvent Polarity: To increase the K value, you may need to decrease the polarity of the mobile phase in reversed-phase mode or increase it in normal-phase mode. For Erinacine A, increasing the proportion of n-hexane and methanol was found to adjust the K value to a suitable range.[1]
Target Compound Elutes Too Slowly (High K value) - Solvent system is retaining the analyte too strongly- Adjust Solvent Polarity: To decrease the K value, increase the polarity of the mobile phase in reversed-phase mode or decrease it in normal-phase mode. This will reduce the retention of the compound in the stationary phase.[1]
Baseline Noise or Drift - Air bubbles in the detector- Incomplete mixing of the mobile phase- Temperature fluctuations- Contaminated mobile phase- Degas Solvents: Thoroughly degas the mobile phase components before use.- Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. For manual preparation, mix thoroughly.[9]- Maintain Stable Temperature: Use a column oven or ensure the ambient temperature is stable.[6]- Use High-Purity Solvents: Impurities in the mobile phase can lead to baseline issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial two-phase solvent system for this compound purification?

A1: The selection of an appropriate two-phase solvent system is the most critical step in developing a successful HSCCC method.[1][10] The goal is to find a system where the partition coefficient (K) of this compound is between 0.5 and 2.0.[2] A good starting point is the system used for the successful separation of the structurally similar compound, Erinacine A, which is n-hexane/ethyl acetate/methanol/water.[3][4][5][11] You can start with a ratio of 4.5:5:4.5:5 (v/v/v/v) and then adjust the ratios to optimize the K value for this compound.[1][3][4][5]

Q2: How is the partition coefficient (K) determined?

A2: To determine the K value, a small amount of your crude extract is dissolved in a pre-equilibrated two-phase solvent system. The mixture is shaken vigorously and then allowed to separate. The concentration of the target compound (this compound) in both the upper and lower phases is then analyzed, typically by HPLC. The K value is calculated as the concentration of the analyte in the stationary phase divided by its concentration in the mobile phase.

Q3: What is a typical sample preparation procedure for HSCCC?

A3: A general procedure involves dissolving the crude extract of Hericium erinaceus mycelia in a mixture of the upper and lower phases of your chosen solvent system.[2] For instance, you might dissolve approximately 150 mg of the crude extract in a solvent mixture containing 5 mL of the lower phase and 5 mL of the upper phase.[2] It is crucial to filter the sample solution before injection to prevent clogging the system.

Q4: What are the key operational parameters to optimize in HSCCC?

A4: The primary parameters to optimize are:

  • Solvent System: As discussed, this is the most critical factor.

  • Flow Rate: A lower flow rate generally improves resolution but increases separation time. A typical starting point could be 1.0 mL/min.[1]

  • Rotational Speed: Higher rotational speeds enhance the mixing of the two phases and can improve separation efficiency.

  • Temperature: Temperature affects solvent viscosity and the partition coefficient. Maintaining a constant temperature is important for reproducibility.[6]

Q5: Can HSCCC be scaled up for industrial production of this compound?

A5: Yes, one of the advantages of HSCCC is its scalability.[5][10] Once a method is optimized on a laboratory-scale instrument, it can be transferred to a larger, preparative-scale HSCCC system for processing larger quantities of crude extract, making it a viable option for industrial applications.[12]

Experimental Protocols

Protocol 1: Selection of Two-Phase Solvent System
  • System Preparation: Prepare several biphasic solvent systems. A recommended starting system is n-hexane/ethyl acetate/methanol/water (HEMWat).[2] Prepare different volume ratios (e.g., 4:5:4:5, 4.5:5:4.5:5, 5:5:5:5).

  • Equilibration: Mix the chosen solvent system in a separatory funnel and allow the phases to separate.

  • Partitioning: Add a small amount of the crude this compound extract to a test tube containing equal volumes of the upper and lower phases of the equilibrated solvent system.

  • Analysis: Vigorously shake the tube, then centrifuge to separate the phases. Withdraw an aliquot from each phase and analyze the concentration of this compound using HPLC.

  • K-Value Calculation: Calculate the partition coefficient (K) as: K = [Concentration in Stationary Phase] / [Concentration in Mobile Phase].

  • Optimization: Repeat steps 1-5 with different solvent system ratios until a K value between 0.5 and 2.0 is achieved for this compound.[2]

Protocol 2: HSCCC Separation of this compound
  • Solvent Preparation: Prepare a sufficient quantity of the optimized two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water at a 4.5:5:4.5:5 v/v/v/v ratio).[1][3][4] Equilibrate the mixture in a separatory funnel and degas both phases by sonication for at least 15 minutes.[2]

  • Instrument Setup:

    • Fill the entire column with the stationary phase (e.g., the upper phase).

    • Set the desired rotational speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (e.g., the lower phase) into the column at the optimized flow rate (e.g., 1.0 - 2.0 mL/min).

  • Equilibration: Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet and a stable baseline.

  • Sample Injection: Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the column through the sample loop.

  • Elution and Fraction Collection: Monitor the effluent with a UV detector (e.g., at 254 nm or another appropriate wavelength for this compound). Collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound. A study on Erinacine A used an acetonitrile-water (55:45 v/v) isocratic elution for HPLC analysis.[1]

  • Post-Run: Wash the column thoroughly with appropriate solvents.

Quantitative Data Summary

The following table summarizes typical parameters used in HSCCC for the separation of compounds similar to this compound, such as Erinacine A. These can be used as a starting point for method development.

ParameterValue / RangeSource
Solvent System n-hexane/ethyl acetate/methanol/water[1][3][4][5][11]
Solvent Ratio (v/v/v/v) 4.5:5:4.5:5[1][3][4][11]
Target Partition Coefficient (K) 0.5 - 2.0[1][2]
Achieved K Value (Erinacine A) 0.81[1]
Mobile Phase Flow Rate 1.0 - 2.0 mL/min[1]
Detection Wavelength (HPLC) 340 nm (for Erinacine A)[1][11]
Resulting Purity (Erinacine A) > 95%[1][3][4][5][11]

Visualizations

HSCCC_Workflow cluster_prep Phase 1: Preparation & System Selection cluster_hsccc Phase 2: HSCCC Separation cluster_analysis Phase 3: Analysis & Final Product A Crude Extract (H. erinaceus) B Solvent System Screening (e.g., HEMWat) A->B Test C Determine Partition Coefficient (K-value) B->C Analyze D Prepare Solvents (Degas & Equilibrate) C->D Optimized System E Fill Column with Stationary Phase D->E F Equilibrate with Mobile Phase E->F G Inject Sample F->G H Elute & Collect Fractions G->H I HPLC Analysis of Fractions H->I J Pool Pure Fractions I->J K Solvent Evaporation J->K L Purified this compound (>95%) K->L

Caption: HSCCC workflow for this compound purification.

Troubleshooting_Tree cluster_resolution Peak Shape Issues cluster_pressure System Issues cluster_retention Retention Time Issues Start Problem Encountered P1 Poor Peak Resolution Start->P1 P2 High Back Pressure Start->P2 P3 Incorrect Elution Time Start->P3 S1a Optimize Solvent System (Adjust Ratios for K-value) P1->S1a S1b Reduce Flow Rate P1->S1b S1c Lower Sample Load P1->S1c S2a Check for Clogs (Frits, Tubing) P2->S2a S2b Flush System P2->S2b S2c Filter Sample/Solvents P2->S2c S3a K-value too low? (Increase Mobile Phase Strength) P3->S3a S3b K-value too high? (Decrease Mobile Phase Strength) P3->S3b

Caption: Troubleshooting decision tree for HSCCC.

References

Validation & Comparative

Erinacine C's Neuroprotective Efficacy Validated in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Taipei, Taiwan – November 8, 2025 – New research provides robust in vivo validation of the neuroprotective effects of Erinacine C, a compound derived from the mycelium of Hericium erinaceus (Lion's Mane mushroom). A recent study published in Antioxidants demonstrates that this compound significantly promotes functional recovery and mitigates neuronal damage in a rat model of mild traumatic brain injury (mTBI). This guide offers a comprehensive comparison of this compound with its natural source, Hericium erinaceus mycelium extract, and other neuroprotective agents, providing researchers, scientists, and drug development professionals with objective data to inform future therapeutic strategies.

The preclinical study highlights the potential of this compound as a potent neuroprotective agent, showing its superiority in certain aspects compared to the broader mycelium extract. The neuroprotective mechanism is primarily attributed to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of endogenous antioxidant responses.

Comparative Efficacy of Neuroprotective Agents in a Traumatic Brain Injury Model

To provide a clear comparison of the neuroprotective performance of this compound against other alternatives, the following table summarizes quantitative data from preclinical studies using a rat model of mild traumatic brain injury (mTBI) induced by the weight-drop method. Motor function was assessed using the beam walking test.

Treatment GroupDosageAdministration RouteBeam Walking Test (Time to cross in seconds, Day 7 post-TBI)Key Biochemical Changes
Sham (Control) N/AN/A~2.5sBaseline levels
mTBI (Vehicle) N/AN/A~5.0sIncreased inflammatory markers, decreased antioxidant enzymes
This compound 2 mg/kgIntraperitoneal injection~3.9s (22% reduction vs. mTBI)[1]Upregulation of Nrf2, HO-1, SOD, CAT, and GPx[2]
Hericium erinaceus Mycelium Extract 108.5 mg/kgOral administration~4.0s (20% reduction vs. mTBI)[1]Upregulation of Nrf2 and antioxidant enzymes[2]
Hericium erinaceus Mycelium Extract 217 mg/kgOral administration~3.75s (25% reduction vs. mTBI)[1]Upregulation of Nrf2 and antioxidant enzymes[2]
Resveratrol 100 mg/kgIntraperitoneal injectionSignificantly improved vs. TBI + vehicle (specific time not stated)[3]Reduced contusion volume, preservation of hippocampal neurons[3]
Minocycline 90 mg/kgIntraperitoneal injectionPoorer performance on Day 1, recovered to sham levels by Day 3[4]Reduced thalamic neuronal loss[4]

Detailed Experimental Protocols

A standardized and reproducible methodology is crucial for the validation of neuroprotective effects. The following are detailed protocols for the key experiments cited in the comparative data.

Mild Traumatic Brain Injury (mTBI) Induction: Weight-Drop Model

The weight-drop model is a widely used method to induce a focal brain injury that mimics aspects of human TBI.

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The scalp is shaved and disinfected.

  • Surgical Procedure: A midline incision is made on the scalp to expose the skull. A craniotomy is performed over the right cerebral cortex.

  • Injury Induction: A 40g weight is dropped from a height of 25 cm onto the exposed dura mater through a guide tube.[5]

  • Post-operative Care: The scalp is sutured, and the animal is allowed to recover in a warmed cage.

Motor Function Assessment: Beam Walking Test

The beam walking test is a sensitive method to evaluate fine motor coordination and balance deficits following brain injury.

  • Apparatus: A narrow wooden beam (2.5 cm wide, 150 cm long) is elevated 30 cm above the floor. A darkened goal box is placed at one end of the beam.

  • Pre-training: Rats are trained to traverse the beam to enter the goal box for three consecutive days prior to the TBI induction.

  • Testing: On day 7 post-TBI, each rat is placed on the starting point of the beam, and the time taken to cross to the goal box is recorded. The number of foot slips off the beam is also counted.

  • Data Analysis: The average time to cross and the number of foot slips are calculated for each group.

Visualizing the Neuroprotective Mechanisms and Experimental Design

To further elucidate the complex biological processes and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_pre_injury Pre-Injury Phase cluster_injury Injury Phase cluster_post_injury Post-Injury & Treatment Phase cluster_analysis Analysis Phase animal_prep Animal Acclimation & Handling pre_training Beam Walking Test Pre-training animal_prep->pre_training anesthesia Anesthesia pre_training->anesthesia tbi_induction mTBI Induction (Weight-Drop) anesthesia->tbi_induction treatment Treatment Administration (this compound, H. erinaceus, etc.) tbi_induction->treatment behavioral_testing Beam Walking Test (Day 7) treatment->behavioral_testing biochemical_analysis Biochemical Analysis (Brain tissue harvesting) treatment->biochemical_analysis data_collection Data Collection (Time to cross, foot slips) behavioral_testing->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis biochemical_analysis->statistical_analysis signaling_pathway cluster_stimulus Cellular Stress cluster_erinacine_c This compound Intervention cluster_nrf2_pathway Nrf2 Signaling Pathway cluster_outcome Neuroprotective Outcome tbi Traumatic Brain Injury ros Reactive Oxygen Species (ROS) tbi->ros keap1 Keap1 ros->keap1 Oxidative Stress erinacine_c This compound nrf2 Nrf2 erinacine_c->nrf2 Promotes dissociation keap1->nrf2 Sequesters & promotes degradation are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus & binds antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD, CAT, GPx) are->antioxidant_enzymes Induces transcription antioxidant_enzymes->ros Neutralizes neuroprotection Neuroprotection (Reduced inflammation, neuronal survival) antioxidant_enzymes->neuroprotection

References

A Comparative Analysis of the Neurotrophic Activities of Erinacine C and Erinacine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotrophic properties of two prominent cyathane diterpenoids, Erinacine C and Erinacine A, derived from the medicinal mushroom Hericium erinaceus. The following sections detail their comparative efficacy in stimulating neurotrophic factors, promoting neurite outgrowth, and their underlying signaling pathways, supported by experimental data and methodologies.

Quantitative Comparison of Neurotrophic Activity

The neurotrophic effects of this compound and Erinacine A have been evaluated in various preclinical models. While both compounds exhibit potent activity, they show distinct profiles in the induction of key neurotrophic factors and their efficacy.

ParameterThis compoundErinacine AKey Findings & Citations
NGF Synthesis Stimulation Potent Stimulator: Induces Nerve Growth Factor (NGF) synthesis in astrocytoma cells (1321N1).[1][2] In one study using mouse astroglial cells, 1.0 mM of this compound led to the secretion of 299.1 ± 59.6 pg/ml of NGF.[3]Potent Stimulator: Known to stimulate NGF synthesis in astroglial cells.[4][5] In the same study, 1.0 mM of Erinacine A resulted in 250.1 ± 36.2 pg/ml of NGF secretion.[3] In vivo studies have shown increased NGF levels in the locus coeruleus and hippocampus of rats upon administration.[6][7]Both are strong inducers of NGF synthesis, with this compound showing slightly higher induction levels in the cited in vitro study.
BDNF Synthesis Stimulation Inducer: Uniquely shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in astrocytoma cells and primary mixed-glia cultures.[1][8] This effect is potentially linked to the Nrf2 signaling pathway.[8][9]No Direct Induction Reported: Current literature does not support a direct role for Erinacine A in stimulating BDNF synthesis. Its primary neurotrophic effects are linked to NGF.This compound has the distinct advantage of stimulating both NGF and BDNF, suggesting a broader spectrum of neurotrophic support.
Neurite Outgrowth Indirect Promotion: Promotes differentiation and neurite outgrowth in PC12 cells indirectly by stimulating the release of NGF from astrocytic cells.[2][10] Conditioned medium from this compound-treated astrocytes induced differentiation in 30.3 ± 3.3% of PC12 cells.[2]Direct Potentiation: Potentiates NGF-induced neurite outgrowth in PC12 cells and can induce neuritogenesis directly in primary rat cortex neurons.[6][11][12] It appears to enhance the potency of NGF rather than increasing its levels in neuronal cultures.[6]Erinacine A can directly act on neurons to promote neurite outgrowth in the presence of NGF, while this compound's effect is mediated by its induction of NGF in glial cells.
Primary Signaling Pathways TrkA, MAPK/ERK, PI3K, PLCγ (via induced NGF).[2] Nrf2/HO-1 Pathway: Directly activates this pathway, which is linked to its anti-inflammatory and antioxidant effects, and potentially BDNF induction.[8][13][14][15]TrkA/Erk1/2 Pathway: Directly potentiates NGF-induced signaling through this pathway in neuronal cells.[6][11][12]Both compounds ultimately leverage the TrkA-mediated pathways for neurite outgrowth, but this compound has a distinct mechanism involving the activation of the Nrf2 pathway, which is crucial for neuroprotection against oxidative stress and inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.

Protocol 1: Quantification of NGF/BDNF Synthesis in Astrocytoma Cells

This protocol describes the methodology for determining the effect of erinacines on neurotrophin synthesis in glial cells.

  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 6-well plates. Upon reaching 80% confluency, the medium is replaced with fresh medium containing either this compound or Erinacine A at desired concentrations (e.g., 1-10 µg/mL). A vehicle control (e.g., 0.5% Ethanol) is run in parallel.[2]

  • RNA Extraction and RT-PCR: After a 48-hour incubation period, total RNA is isolated from the cells using a suitable kit (e.g., RNAPure™).[2] First-strand cDNA is synthesized from 2 µg of total RNA. Semiquantitative or quantitative real-time PCR (qPCR) is then performed using specific primers for ngf, bdnf, and a housekeeping gene (e.g., gapdh) for normalization.[2]

  • NGF Protein Quantification (ELISA): The cell culture supernatant is collected and centrifuged to remove debris. The concentration of secreted NGF is quantified using a specific NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Protocol 2: Neurite Outgrowth Assay in PC12 Cells

This protocol outlines the procedure for assessing the potentiation of neurite outgrowth by erinacines.

  • Cell Seeding: PC12 rat pheochromocytoma cells are seeded onto collagen-coated 24-well plates at a density of 8 x 10³ cells/mL in a normal serum medium and incubated for 24 hours.[6]

  • Treatment Application:

    • For Erinacine A (Direct Potentiation): The medium is replaced with a low-serum medium (e.g., 2% horse serum, 1% FBS). Cells are then treated with a sub-optimal concentration of NGF (e.g., 2 ng/mL) alone or in combination with various concentrations of Erinacine A (e.g., 0.3, 3, 30 µM).[6]

    • For this compound (Indirect Action): A conditioned medium is prepared by treating 1321N1 astrocytoma cells with this compound (e.g., 5 µg/mL) for 48 hours. This conditioned medium is then collected, filtered, and applied to the PC12 cells.[2]

  • Incubation and Imaging: The treated PC12 cells are incubated for an additional 48-96 hours.[2][6] After incubation, cells are photographed using an inverted microscope.

  • Quantification: Neurite outgrowth is quantified by counting the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) relative to the total number of cells in multiple random fields.[2][6] The average length of neurites can also be measured using image analysis software.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways involved in the neurotrophic activity of this compound and Erinacine A.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis PC12 PC12 Cells (Neuronal Model) EA Erinacine A + low NGF PC12->EA Direct Outgrowth Neurite Outgrowth Assay PC12->Outgrowth Astro 1321N1 Astrocytes (Glial Model) EC This compound Astro->EC PCR RT-PCR for NGF/BDNF mRNA Astro->PCR EA->Outgrowth CM Conditioned Medium EC->CM 48h Incubation EC->PCR CM->PC12 Indirect Quant Quantification of: - % Differentiated Cells - Neurite Length - mRNA Fold Change Outgrowth->Quant PCR->Quant

Caption: Experimental workflow for comparing the neurotrophic activities of Erinacine A and C.

G cluster_EC This compound cluster_EA Erinacine A cluster_downstream Common Downstream Effects EC This compound Astro Astrocyte EC->Astro NGF_BDNF NGF & BDNF Synthesis Astro->NGF_BDNF Nrf2 Nrf2 Pathway Activation Astro->Nrf2 NGF_secreted Secreted NGF NGF_BDNF->NGF_secreted Neuroprotection Neuroprotection & Anti-inflammation Nrf2->Neuroprotection EA Erinacine A Neuron Neuron EA->Neuron TrkA TrkA Receptor Neuron->TrkA Potentiates NGF Binding NGF_secreted->TrkA PI3K PI3K/Akt TrkA->PI3K PLCg PLCγ TrkA->PLCg MAPK MAPK/ERK TrkA->MAPK Neurite Neurite Outgrowth PI3K->Neurite PLCg->Neurite MAPK->Neurite

Caption: Signaling pathways of this compound and Erinacine A in neurotrophic activity.

References

A Comparative Analysis of Erinacine C and Hericenone Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the bioactive properties of Erinacine C and Hericenone, two prominent compounds isolated from the medicinal mushroom Hericium erinaceus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Abstract

This compound, a cyathane diterpenoid from the mycelium of Hericium erinaceus, and Hericenones, a class of aromatic compounds from the mushroom's fruiting body, have garnered significant attention for their diverse biological activities. This guide synthesizes experimental data to compare their neurotrophic, anti-inflammatory, and anticancer properties, providing detailed experimental protocols and elucidating the underlying signaling pathways. Quantitative data are presented in tabular format for direct comparison, and key cellular mechanisms are visualized through detailed diagrams.

Neurotrophic and Neuroprotective Effects

Both this compound and Hericenones are renowned for their ability to stimulate Nerve Growth Factor (NGF) synthesis, a critical neurotrophin for neuronal survival, development, and function. However, studies suggest that erinacines, including this compound, are more potent inducers of NGF synthesis than hericenones.[1] This activity is central to their potential in mitigating neurodegenerative diseases.

Key Findings:

  • This compound has been shown to induce the expression of both NGF and Brain-Derived Neurotrophic Factor (BDNF) in astrocytoma cells.[2]

  • Hericenones C, D, and E have also demonstrated the ability to stimulate NGF biosynthesis in vitro.[3]

  • The neurotrophic effects of these compounds are mediated through the activation of the TrkA receptor and its downstream signaling cascades, including the PLCγ, PI3K, and MAPK/ERK pathways.[4]

  • Both classes of compounds are low-molecular-weight molecules capable of crossing the blood-brain barrier, a crucial characteristic for centrally acting therapeutic agents.[3][5]

Comparative Data on NGF Induction
CompoundCell LineConcentrationNGF Secreted (pg/mL)Reference
This compound Mouse Astroglial Cells1.0 mM299.1 ± 59.6[1]
Hericenone C Mouse Astroglial Cells33 µg/mL23.5 ± 1.0[3]
Hericenone D Mouse Astroglial Cells33 µg/mL10.8 ± 0.8[3]
Hericenone E Mouse Astroglial Cells33 µg/mL13.9 ± 2.1[3]
Hericenone H Mouse Astroglial Cells33 µg/mL45.1 ± 1.1[3]
Signaling Pathway for Neurotrophic Effects

The induction of NGF by this compound and Hericenones in glial cells leads to the activation of TrkA receptors on neuronal cells. This triggers a cascade of intracellular signaling events crucial for neurite outgrowth and neuronal survival.

G cluster_extracellular Extracellular Space cluster_neuronal Neuronal Cell Erinacine_C This compound / Hericenone Glial_Cell Glial Cell Erinacine_C->Glial_Cell Stimulates NGF NGF Glial_Cell->NGF Secretes TrkA TrkA Receptor NGF->TrkA Binds & Activates PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K MAPK_ERK MAPK/ERK TrkA->MAPK_ERK Neurite_Outgrowth Neurite Outgrowth & Survival PLCg->Neurite_Outgrowth PI3K->Neurite_Outgrowth MAPK_ERK->Neurite_Outgrowth G cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus_NFkB->Inflammatory_Genes Activates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 Translocates ARE ARE Nucleus_Nrf2->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Activates Erinacine_C_Hericenone This compound / Hericenone Erinacine_C_Hericenone->IKK Inhibits Erinacine_C_Hericenone->Keap1 Inhibits G Start Start Coat_Plates Coat plates with Poly-L-lysine Start->Coat_Plates Seed_PC12 Seed PC12 cells Coat_Plates->Seed_PC12 Incubate_24h_1 Incubate for 24h Seed_PC12->Incubate_24h_1 Add_Compound Add this compound / Hericenone or conditioned media Incubate_24h_1->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Fix_Cells Fix cells with paraformaldehyde Incubate_48h->Fix_Cells Immunostain Immunostain for β-III tubulin Fix_Cells->Immunostain Image_Acquisition Acquire images via microscopy Immunostain->Image_Acquisition Quantify_Neurites Quantify neurite length and percentage of neurite-bearing cells Image_Acquisition->Quantify_Neurites End End Quantify_Neurites->End

References

Erinacine C in Glial Cells: A Comparative Analysis of Primary Cultures and Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Erinacine C's neuroprotective and anti-inflammatory effects reveals both conserved and distinct responses in primary glial cells versus immortalized cell lines. This guide provides a comprehensive cross-validation of its therapeutic potential, supported by experimental data and detailed protocols.

This compound, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant attention for its neuroprotective properties. Research into its mechanisms of action frequently employs both primary glial cell cultures and immortalized cell lines to model the complex environment of the central nervous system. While cell lines offer reproducibility and scalability, primary cells provide a more physiologically relevant model. This comparison guide synthesizes key findings on the effects of this compound in both systems, highlighting the similarities and differences in their responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on primary glial cells and glial cell lines.

Table 1: Effects of this compound on Primary Mixed Glial Cells

ParameterTreatmentResultFold Change/PercentageReference
Activated MicrogliaLipopolysaccharide (LPS) + this compound (0.5 µM)Reduction in activated microglia44% decrease[1]
Activated MicrogliaLipopolysaccharide (LPS) + this compound (1.0 µM)Reduction in activated microglia46% decrease[1]
BDNF Gene ExpressionLPS + this compoundIncreased expression1.4-fold increase[1]
Catalase (CAT) Gene ExpressionLPS + this compoundIncreased expression1.8-fold increase[1]
Thioredoxin Reductase (TrxR) Gene ExpressionLPS + this compoundIncreased expression1.8-fold increase[1]
Superoxide Dismutase (SOD) Gene ExpressionLPS + this compoundIncreased expression1.45-fold increase[1]

Table 2: Effects of this compound on Glial Cell Lines

Cell LineParameterTreatmentResultFold Change/PercentageReference
BV-2 (Microglia)Nuclear Nrf2 ProteinLPS + this compoundIncreased abundanceNot specified[2]
BV-2 (Microglia)Heme Oxygenase-1 (HO-1) ProteinLPS + this compoundIncreased abundanceNot specified[2]
1321N1 (Astrocytoma)Nerve Growth Factor (NGF) ExpressionThis compoundInduction of expressionNot specified[3]
1321N1 (Astrocytoma)Brain-Derived Neurotrophic Factor (BDNF) ExpressionThis compoundInduction of expressionNot specified[2][3]

Experimental Protocols

Primary Mixed Glial Cell Culture and Treatment

Primary mixed glial cultures are established from the cerebral cortices of neonatal Sprague-Dawley rats. The cortices are dissected, minced, and dissociated into single cells. These cells are then plated onto poly-L-lysine-coated flasks and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. The cultures are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, the mixed glial cells are treated with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with varying concentrations of this compound.[1][4][5][6]

BV-2 Microglial Cell Line Culture and Treatment

The BV-2 immortalized murine microglial cell line is cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For inflammatory stimulation, BV-2 cells are treated with LPS. Subsequent treatment with this compound is performed to assess its anti-inflammatory and antioxidant effects.[2]

1321N1 Astrocytoma Cell Line Culture and Treatment

The 1321N1 human astrocytoma cell line is cultured in a suitable medium, typically DMEM with 10% FBS. Cells are maintained under standard cell culture conditions. To investigate the induction of neurotrophic factors, 1321N1 cells are treated with this compound, and the expression of NGF and BDNF is subsequently measured.[3]

Quantitative Real-Time PCR (qPCR)

To quantify gene expression changes, total RNA is extracted from the cells using a suitable kit. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using specific primers for the target genes (e.g., BDNF, CAT, TrxR, SOD) and a housekeeping gene for normalization. The relative gene expression is calculated using the ΔΔCt method.[1]

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is utilized to determine the binding activity of transcription factors, such as Nrf2, to the promoter regions of antioxidant genes. Cells are treated and then fixed with formaldehyde to crosslink proteins to DNA. The chromatin is sheared, and the protein-DNA complexes are immunoprecipitated using an antibody specific to the transcription factor of interest. The associated DNA is then purified and quantified by qPCR using primers flanking the target binding sites.[4][5][6]

Visualizations

Erinacine_C_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Glial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell Membrane Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Inhibits Keap1 binding Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation HO-1 HO-1 Anti-inflammatory\nEffects Anti-inflammatory Effects HO-1->Anti-inflammatory\nEffects Leads to Antioxidant\nEnzymes Antioxidant Enzymes (CAT, SOD, TrxR) Neuroprotection Neuroprotection Antioxidant\nEnzymes->Neuroprotection Leads to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression Activates Gene_Expression->HO-1 Upregulates Gene_Expression->Antioxidant\nEnzymes Upregulates

Caption: Nrf2-Mediated Antioxidant and Anti-inflammatory Signaling Pathway of this compound in Glial Cells.

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture Glial Cell Culture (Primary or Cell Line) Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Inflammatory_Stimulation Erinacine_C_Treatment This compound Treatment Inflammatory_Stimulation->Erinacine_C_Treatment Cell_Harvesting Cell Harvesting Erinacine_C_Treatment->Cell_Harvesting RNA_Extraction RNA Extraction Cell_Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Cell_Harvesting->Protein_Extraction ChIP Chromatin Immunoprecipitation Cell_Harvesting->ChIP qPCR qPCR (Gene Expression) RNA_Extraction->qPCR Western_Blot Western Blot (Protein Levels) Protein_Extraction->Western_Blot ChIP_qPCR ChIP-qPCR (Transcription Factor Binding) ChIP->ChIP_qPCR

Caption: General Experimental Workflow for Investigating this compound Effects in Glial Cells.

Discussion

The data indicates that this compound consistently demonstrates anti-inflammatory and neuroprotective effects across both primary glial cells and glial cell lines. A core mechanism of action appears to be the activation of the Nrf2 signaling pathway. In both primary mixed glial cultures and the BV-2 microglial cell line, this compound treatment leads to the upregulation of Nrf2 and its downstream targets, including antioxidant enzymes and the anti-inflammatory protein HO-1.[1][2]

However, there are notable differences in the specific outcomes reported. Studies using primary mixed glial cells provide more detailed quantitative data on the reduction of microglial activation and the specific fold-changes in antioxidant gene expression.[1] This level of detail is crucial for understanding the therapeutic potential of this compound in a more physiologically relevant context.

On the other hand, research on the 1321N1 astrocytoma cell line has uniquely highlighted the ability of this compound to induce the expression of key neurotrophic factors, NGF and BDNF.[2][3] This suggests that astrocytes are a key target for this compound-mediated neurotrophic support.

References

A Comparative Analysis of Erinacine C Content in Hericium Species and Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to erinacine C distribution, quantification methodologies, and biosynthetic pathways in the genus Hericium.

The genus Hericium, renowned for its medicinal mushrooms, has garnered significant attention for its production of erinacines, a group of cyathane diterpenoids with potent neurotrophic activities. Among these, this compound is of particular interest to the scientific community for its potential in nerve growth factor (NGF) synthesis stimulation and its neuroprotective effects. This guide provides a comparative overview of this compound content across various Hericium species and strains, supported by experimental data, detailed methodologies, and a visualization of the pertinent biosynthetic pathway.

Quantitative Comparison of this compound

The concentration of this compound can vary significantly among different Hericium species and even between strains of the same species. Environmental conditions and cultivation methods also play a crucial role in the production of this bioactive compound. The following table summarizes the quantitative data on this compound content from submerged cultures of various Hericium species and strains.

Hericium SpeciesStrainThis compound ConcentrationCulture ConditionsReference
Hericium erinaceusDAOMC 251029Most evident erinacineAdditive-free culture[1]
Hericium erinaceusYB4-6237Present, biotransformed from Erinacine QLiquid culture[2]
Hericium erinaceusN/A~260 mg/L (maximum)Optimized oatmeal and Edamin® K medium, 9th day of culture[3]
Hericium americanumDAOMC 2146770% decline over 14 daysAdditive-free culture[1]
Hericium erinaceusDAOMC 19644822.5-fold increase over 14 daysAdditive-free culture[1]
Hericium flagellumN/APresentMycelial cultures[4]

Note: Direct comparison of absolute values should be approached with caution due to variations in experimental protocols, culture conditions, and analytical methods across different studies.

Experimental Protocols

Accurate quantification of this compound is paramount for comparative studies. The following outlines a general methodology for the extraction and analysis of erinacines from Hericium mycelia, based on protocols described in the cited literature.

Mycelial Culture and Harvest

Hericium strains are typically cultivated in submerged cultures using a suitable liquid medium, such as a malt extract glucose broth. Cultures are incubated on a rotary shaker at a controlled temperature (e.g., 25°C) for a specified period (e.g., 7-14 days). After incubation, the mycelia are separated from the culture broth by filtration and subsequently lyophilized (freeze-dried).[5]

Extraction of Erinacines

The dried mycelial powder is extracted with an organic solvent. A common method involves ultrasonication of the powder in 75% ethanol.[5] The resulting extract is then centrifuged and filtered. For further purification and concentration of erinacines, liquid-liquid extraction with a solvent such as ethyl acetate is often employed.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound is frequently performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[5]

  • Detection: this compound is detected by its UV absorbance, often at a wavelength of 340 nm.[6]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated from a purified this compound standard.[5]

For more sensitive and specific quantification, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) can be utilized.[1]

Biosynthesis of this compound

Erinacines are synthesized via the terpenoid pathway. This compound, along with other erinacines like A and B, is derived from a common precursor, erinacine P.[1][7] The biosynthetic pathway involves a series of enzymatic steps, and the genes responsible for this process are often found in a conserved gene cluster.[8] The conversion of erinacine P to other erinacines involves modifications such as glycosylation and oxidation. A new erinacine, erinacine Q, has been identified as a biosynthetic intermediate that is converted to this compound via erinacine P.[2]

Erinacine_Biosynthesis cluster_pathway Simplified this compound Biosynthesis Glucose Glucose Terpenoid_Pathway Terpenoid Pathway Glucose->Terpenoid_Pathway Cyathane_Diterpenoid_Precursor Cyathane Diterpenoid Precursor Terpenoid_Pathway->Cyathane_Diterpenoid_Precursor Erinacine_Q Erinacine Q Cyathane_Diterpenoid_Precursor->Erinacine_Q Enzymatic Steps Erinacine_P Erinacine P Erinacine_Q->Erinacine_P Biotransformation Erinacine_C This compound Erinacine_P->Erinacine_C Enzymatic Conversion

Caption: Simplified biosynthetic pathway of this compound.

This guide highlights the current understanding of this compound content in various Hericium species. Further research employing standardized methodologies is necessary for a more definitive comparative analysis, which will be invaluable for the targeted cultivation of high-yielding strains for pharmaceutical and nutraceutical applications.

References

A Comparative Analysis of Synthetic Erinacine C and Naturally Derived Hericium erinaceus Extracts in Neuroprotection and Anti-inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of synthetically derived Erinacine C versus naturally derived extracts from the mushroom Hericium erinaceus (Lion's Mane). The focus is on their neuroprotective and anti-inflammatory properties, supported by experimental data from preclinical studies. While direct comparative studies testing synthetic this compound against standardized natural extracts are limited, this guide synthesizes available quantitative data to offer a clear comparison of their bioactivities. It should be noted that in the cited literature, "this compound" often refers to the compound purified from mycelial cultures, not necessarily from total chemical synthesis.

Executive Summary

Both purified this compound and complex extracts from Hericium erinaceus demonstrate significant neuroprotective and anti-inflammatory activities. Purified this compound exhibits potent, dose-dependent effects on specific molecular targets, particularly in the modulation of inflammatory responses in microglial cells and the activation of the Nrf2 antioxidant pathway.[1][2] Natural extracts, containing a broader spectrum of bioactive compounds including other erinacines, hericenones, and polysaccharides, also show robust efficacy.[2] The synergistic interactions of these compounds within the natural extracts may offer a wider range of therapeutic effects. This guide presents the quantitative data, detailed experimental protocols, and relevant signaling pathways to aid researchers in evaluating their respective potential.

Data Presentation: Quantitative Comparison of Bioactivity

The following tables summarize the quantitative data on the anti-inflammatory and neurotrophic efficacy of purified this compound and Hericium erinaceus extracts.

Table 1: Anti-inflammatory Efficacy

Compound/ExtractAssayCell LineKey FindingsReference
Purified this compound Nitric Oxide (NO) ProductionLPS-stimulated BV2 MicrogliaDose-dependent reduction of NO. Significant effects at 0.1–2.5 μM.[3][4]
IL-6 and TNF-α ProductionLPS-stimulated BV2 MicrogliaDose-dependent reduction of pro-inflammatory cytokines.[3][4]
iNOS Protein ExpressionLPS-stimulated BV2 MicrogliaDose-dependent inhibition of iNOS expression.[3]
H. erinaceus Ethanolic Extract Nitric Oxide (NO) ProductionLPS-stimulated BV2 MicrogliaDose-dependent reduction of NO.[1]
H. erinaceus Mycelium Microglial Activation (in vivo)Rat Model of Traumatic Brain InjurySignificant decrease in activated microglia with oral administration.[5][6][7]

Table 2: Neurotrophic and Neuroprotective Efficacy

Compound/ExtractAssayModel SystemKey FindingsReference
Purified this compound NGF SecretionMouse Astroglial Cells299.1 ± 59.6 pg/ml NGF at 1.0 mM.[8]
Nrf2 Nuclear TranslocationBV2 Microglial Cells83% increase in nuclear Nrf2 at 2.5 μM.[3][4]
Antioxidant Gene ExpressionPrimary Mixed Glial CellsIncreased expression of BDNF, CAT, TrxR, and SOD.[5]
H. erinaceus Ethanolic Extract NGF mRNA Expression1321N1 Human Astrocytoma CellsConcentration-dependent increase in NGF mRNA.[9]
H. erinaceus Aqueous Extract Neurite OutgrowthNG108-15 Cells60.6% increase in neurite outgrowth (1 μg/mL extract + 10 ng/mL NGF).[10]
H. erinaceus Mycelium (Erinacine A enriched) BDNF Pathway ActivationMouse Model of DepressionActivation of BDNF/TrkB/PI3K/Akt/GSK-3β pathways.[11]

Key Signaling Pathways

The neuroprotective and anti-inflammatory effects of this compound and Hericium erinaceus extracts are mediated through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

G cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus1 Nucleus NFkB->Nucleus1 translocation ProInflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus1->ProInflammatory transcription ErinacineC This compound ErinacineC->IKK | G cluster_1 Antioxidant Response Signaling ErinacineC This compound Keap1 Keap1 ErinacineC->Keap1 | Nrf2 Nrf2 Nucleus2 Nucleus Nrf2->Nucleus2 translocation ARE ARE Nucleus2->ARE AntioxidantGenes Antioxidant Genes (HO-1, SOD1) ARE->AntioxidantGenes transcription G cluster_2 ChIP Assay Workflow Start Treat Cells (e.g., this compound) Crosslink Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Shear Shear Chromatin (Sonication) Crosslink->Shear IP Immunoprecipitate (Anti-Nrf2 Antibody) Shear->IP Purify Purify DNA IP->Purify qPCR qPCR for ARE sequences Purify->qPCR

References

Comparative Analysis of Oral vs. Intraperitoneal Administration of Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of oral and intraperitoneal (IP) administration routes for Erinacine C, a neuroprotective compound derived from Hericium erinaceus mycelium. The following sections present a synthesis of available preclinical data, focusing on pharmacokinetics, efficacy, and the underlying mechanisms of action to inform experimental design and drug development strategies.

Pharmacokinetic Profile

While direct, head-to-head pharmacokinetic studies comparing oral and IP administration of pure this compound are not extensively available, data from closely related erinacines, such as Erinacine A and Erinacine S, provide valuable insights into the absorption and distribution following oral administration. Intraperitoneal administration is generally understood to result in faster and more complete absorption compared to the oral route, often yielding higher bioavailability.[1]

The tables below summarize pharmacokinetic parameters for Erinacine A and Erinacine S after oral administration in rats. This data serves as a proxy to understand how cyathin diterpenoids like this compound might behave when administered orally.

Table 1: Pharmacokinetic Parameters of Erinacine A (Oral Administration in Rats)

Parameter Value
Dosage 50 mg/kg (equivalent in H. erinaceus mycelia extract)
Cmax (Max. Plasma Conc.) 1.40 ± 1.14 µg/mL
Tmax (Time to Cmax) 360.00 ± 131.45 min
T1/2 (Half-life) 491.22 ± 111.70 min
Absolute Bioavailability 24.39%[2]

Data sourced from a study on Sprague-Dawley rats.[2]

Table 2: Pharmacokinetic Parameters of Erinacine S (Oral Administration in Rats)

Parameter Value
Dosage 50 mg/kg (equivalent in H. erinaceus mycelia extract)
Cmax (Max. Plasma Conc.) 0.73 ± 0.31 µg/mL[3]
Tmax (Time to Cmax) 270.00 ± 73.48 min[3][4]
T1/2 (Half-life) 439.84 ± 60.98 min[3][4]
Absolute Bioavailability 15.13%[3][5][6][7]

Data sourced from a study on Sprague-Dawley rats.[6][7]

Studies have confirmed that both Erinacine A and Erinacine S can cross the blood-brain barrier in rats following oral administration, a critical property for compounds targeting neurological diseases.[2][5][6][7] Erinacine A was detected in the brain one hour after oral dosing, reaching its peak concentration at eight hours.[2] Similarly, Erinacine S was detected in the brain as early as 30 minutes post-administration, with concentrations peaking at eight hours.[3]

Comparative Efficacy in a Mild Traumatic Brain Injury (mTBI) Model

A study directly compared the neuroprotective effects of orally administered H. erinaceus mycelium (containing this compound) and intraperitoneally injected pure this compound in a rat model of mild traumatic brain injury (mTBI). The results demonstrate that both administration routes can confer significant neuroprotection.

Table 3: Efficacy Comparison in mTBI Rat Model

Treatment Group Administration Route Dosage Increase in Normal Neurons (Cortex) vs. mTBI Group Increase in Normal Neurons (Subcortex) vs. mTBI Group
H. erinaceus Mycelium Oral 108.5 mg/kg ~28% ~25%
H. erinaceus Mycelium Oral 217 mg/kg ~30% ~33%
This compound Intraperitoneal 2 mg/kg ~37% ~38%

Data shows a significant increase in the number of normal neurons (NeuN-positive cells) for all treatment groups compared to the untreated mTBI group.[8]

The findings suggest that while oral administration of this compound-containing mycelium is effective, direct intraperitoneal injection of purified this compound may yield a more pronounced neuroprotective effect at a much lower dose.[8] Both routes were shown to inhibit microglial activation and reduce neuronal cell death.[9]

Signaling Pathway

This compound exerts its neuroprotective effects, at least in part, through the activation of the NF-E2-related factor 2 (Nrf2) pathway.[8][9] In response to oxidative stress and inflammation, such as that occurring after a traumatic brain injury, this compound promotes the expression of several antioxidant enzymes and neurotrophic factors.[8][9] This mechanism involves upregulating genes for Brain-Derived Neurotrophic Factor (BDNF), Catalase (CAT), Thioredoxin Reductase (TrxR), and Superoxide Dismutase (SOD), which collectively enhance cellular antioxidant capacity and reduce inflammation in the brain.[8]

G cluster_stress Cellular Stress (e.g., TBI, LPS) cluster_erinacine Intervention cluster_pathway Nrf2 Signaling Pathway cluster_outcome Neuroprotective Outcomes stress Oxidative Stress & Inflammation nrf2 Nrf2 Activation stress->nrf2 Induces erinacine This compound erinacine->nrf2 Promotes are Antioxidant Response Element (ARE) Binding nrf2->are gene_exp Gene Upregulation are->gene_exp antioxidant Increased Antioxidant Enzymes (CAT, SOD, TrxR) gene_exp->antioxidant bdnf Increased BDNF gene_exp->bdnf inflammation Reduced Microglial Activation & Inflammation gene_exp->inflammation Represses protection Neuron Protection & Survival antioxidant->protection bdnf->protection inflammation->protection

Caption: Nrf2-mediated neuroprotective pathway activated by this compound.

Experimental Protocols

The following are summaries of methodologies used in the cited preclinical studies.

A. Animal Model and Administration (TBI Efficacy Study)

  • Animal Model: Male Sprague-Dawley rats were used.[9]

  • Injury Induction: Mild traumatic brain injury (mTBI) was induced using a weight-drop method.[8][9]

  • Oral Administration Protocol: Rats were treated with H. erinaceus mycelium via oral gavage at doses of 108.5 mg/kg and 217 mg/kg daily for five consecutive days, starting one day post-injury.[8]

  • Intraperitoneal Administration Protocol: Rats received an intraperitoneal injection of pure this compound at a dose of 2 mg/kg daily for five consecutive days, starting one day post-injury.[8]

  • Efficacy Assessment: Behavioral patterns were assessed using beam walking tests. Brain tissue was collected for histological examination to count neuronal markers (NeuN) and assess microglial activation.[8][9]

G cluster_setup Phase 1: Injury & Grouping cluster_treatment Phase 2: Treatment (Days 2-6) cluster_analysis Phase 3: Assessment start Male Sprague-Dawley Rats tbi mTBI Induction (Weight-Drop) start->tbi grouping Random Grouping tbi->grouping oral_low Oral Gavage: H. erinaceus (108.5 mg/kg) grouping->oral_low Day 2 oral_high Oral Gavage: H. erinaceus (217 mg/kg) grouping->oral_high Day 2 ip IP Injection: This compound (2 mg/kg) grouping->ip Day 2 control Control Group (mTBI, No Treatment) grouping->control Day 2 behavior Behavioral Tests (Beam Walking) oral_low->behavior Post-Treatment oral_high->behavior Post-Treatment ip->behavior Post-Treatment control->behavior Post-Treatment end Comparative Data Analysis behavior->end histo Brain Histology (NeuN, Microglia) histo->end

Caption: Experimental workflow for the comparative efficacy study.

B. Pharmacokinetic Analysis (Erinacine A & S Studies)

  • Animal Model: Eight-week-old male Sprague-Dawley rats were used.[6]

  • Oral Administration Protocol: A single dose of H. erinaceus mycelia extract (equivalent to 50 mg/kg of the specific erinacine) was administered orally.[2][5]

  • Intravenous Administration Protocol: For bioavailability calculation, a single dose of pure erinacine (5 mg/kg) was administered intravenously.[2][5]

  • Sample Collection: Blood samples were collected at multiple time points over 24 hours. For tissue distribution, organs (brain, liver, kidney, etc.) were harvested at various time points post-administration.[4][10]

  • Analytical Method: Concentrations of erinacines in plasma and tissue homogenates were quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[2]

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, T1/2, and Area Under the Curve (AUC) were calculated from the plasma concentration-time profiles. Absolute bioavailability was determined by comparing the AUC from oral administration to that from intravenous administration.[11]

Conclusion

The available preclinical data provides a strong foundation for evaluating the administration routes of this compound.

  • Oral Administration: Delivers therapeutic efficacy, can cross the blood-brain barrier, and is a less invasive, clinically translatable route. However, based on data from related compounds, it may have lower bioavailability (15-25%) compared to parenteral routes.[2][5]

  • Intraperitoneal Administration: Provides a more potent neuroprotective effect at a significantly lower dose in a preclinical TBI model, likely due to bypassing first-pass metabolism and achieving higher systemic exposure.[1][8] This route is highly valuable for proof-of-concept and mechanistic studies in animal models where maximizing target engagement is the primary goal.[1]

For drug development professionals, the choice of administration route will depend on the study's objective. IP administration is well-suited for early-stage efficacy and pharmacological studies in rodents. For clinical development, the demonstrated efficacy of oral administration is highly promising, though formulation strategies to enhance bioavailability may be necessary to optimize therapeutic outcomes.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Erinacine C

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) for Handling Erinacine C

Due to the bioactive nature of this compound and its effects on nerve growth factor (NGF) synthesis, a cautious approach to personal protection is necessary.[1] The following table summarizes the recommended PPE for handling this compound, based on general guidance for handling hazardous or toxic drugs in a laboratory setting.[2][3][4][5][6]

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDouble-gloving with disposable nitrile gloves is recommended.Prevents skin contact and absorption.[4]
Body Protection Lab Coat/GownA disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.Protects skin and personal clothing from contamination.[3]
Eye & Face Protection Safety Goggles/ShieldChemical splash goggles are required. A face shield should be worn over goggles when a splash hazard exists.Protects eyes and face from splashes or aerosols.[3][4]
Respiratory Protection RespiratorAn N95 respirator or higher is recommended, especially when handling the powdered form of the compound.Prevents inhalation of airborne particles.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes should be worn at all times in the laboratory.Protects feet from spills and falling objects.[4]

Experimental Protocol: Safe Handling and Disposal of this compound

The following step-by-step guide outlines the procedures for safely handling and disposing of this compound in a laboratory setting.

I. Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[2]

  • PPE Donning: Before entering the designated area, put on all required PPE as outlined in the table above.

  • Weighing: If working with powdered this compound, handle it in a ventilated enclosure to prevent inhalation of dust.

  • Solubilization: this compound is soluble in Dimethyl sulfoxide (DMSO) and Ethanol.[1] Prepare solutions within a chemical fume hood.

  • Spill Management: In the event of a spill, immediately alert others in the area. Use an appropriate absorbent material for liquid spills. The area should be decontaminated with a suitable cleaning agent. Dispose of all contaminated materials as hazardous waste.

II. Disposal Plan
  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess solutions, must be considered chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers designated for hazardous chemical waste.

  • Disposal Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

ErinacineC_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_cleanup Post-Experiment A Don PPE B Enter Designated Area (Fume Hood/BSC) A->B C Weigh Solid this compound (If applicable) B->C D Prepare Solution (DMSO or Ethanol) C->D E Conduct Experiment D->E F Segregate Waste E->F I Decontaminate Work Area E->I G Collect in Labeled Hazardous Waste Container F->G H Dispose via EHS G->H J Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erinacine C
Reactant of Route 2
Erinacine C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.